Fluorene-D10
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-QNNBDYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052730 | |
| Record name | Fluorene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81103-79-9 | |
| Record name | 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-D10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Isotopic Fingerprint: A Technical Guide to the Physical Properties of Fluorene-D10
For researchers, scientists, and professionals in drug development, understanding the nuanced physical characteristics of isotopically labeled compounds is paramount. This in-depth guide explores the core physical properties of Fluorene-D10, a deuterated analog of the polycyclic aromatic hydrocarbon Fluorene. The substitution of hydrogen with deuterium atoms imparts subtle yet significant changes that are critical for its application as an internal standard in analytical chemistry and its use in mechanistic studies.
This compound, with the chemical formula C₁₃D₁₀, is a colorless to off-white solid.[1][2] Its utility in various research applications, including environmental analysis and pharmaceutical development, stems from its near-identical chemical behavior to its non-deuterated counterpart, Fluorene, while being distinguishable by mass-sensitive analytical techniques.[1]
Core Physical and Chemical Properties
A comprehensive summary of the key physical and chemical data for this compound is presented below. These parameters are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃D₁₀ | [1][3] |
| Molecular Weight | 176.28 g/mol | |
| Melting Point | 115-118 °C | |
| Flash Point | 151 °C (303.8 °F) - closed cup | |
| Appearance | Colorless solid, White to off-white solid | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. The parent compound, Fluorene, is insoluble in water and soluble in many organic solvents. | |
| Isotopic Purity | ≥98 atom % D | |
| CAS Number | 81103-79-9 |
Experimental Protocols: Determination of Physical Properties
While specific experimental documentation for the characterization of this compound is not extensively detailed in publicly available literature, the following are standard methodologies employed for determining the key physical properties outlined above.
Melting Point Determination
The melting point of this compound is determined using a standard melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance transitions from a solid to a liquid is observed and recorded. The reported range of 115-118 °C indicates a relatively pure substance.
Flash Point Measurement
The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester. The sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors of the substance will ignite. For this compound, this has been determined to be 151 °C.
Solubility Assessment
Solubility is determined by adding a small, measured amount of this compound to a known volume of a solvent (e.g., Chloroform, Ethyl Acetate) at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed visually. This provides a qualitative assessment of "slightly soluble." Quantitative solubility can be determined by spectroscopic methods (e.g., UV-Vis) by measuring the concentration of the saturated solution.
Isotopic Purity Verification by Mass Spectrometry
The isotopic purity of this compound is confirmed using mass spectrometry. The analysis of the mass spectrum of the deuterated compound compared to its non-deuterated analog allows for the determination of the degree of deuterium incorporation. The presence of a molecular ion peak at the expected mass-to-charge ratio for the fully deuterated compound and the low intensity of peaks corresponding to partially deuterated or non-deuterated species confirms the high isotopic purity (≥98 atom % D).
Experimental Workflow for Physical Property Determination
The logical flow for the characterization of the physical properties of a solid chemical compound like this compound is depicted in the following diagram.
Caption: Workflow for determining the physical properties of this compound.
References
A Technical Guide to Fluorene-D10: An Analytical Standard
This guide provides an in-depth overview of Fluorene-D10, a deuterated polycyclic aromatic hydrocarbon (PAH). It is tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in quantitative analysis. This document covers the compound's core properties, commercial availability, and its principal application as an internal standard in analytical methodologies.
This compound is the deuterated analog of Fluorene (CAS 86-73-7). The "D10" designation signifies that all ten hydrogen atoms on the parent molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically similar to the analyte but has a distinct, higher mass.[1][2][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for method development, solution preparation, and safety considerations.
| Property | Value |
| CAS Number | 81103-79-9[4] |
| Molecular Formula | C₁₃D₁₀ |
| Molecular Weight | 176.28 g/mol |
| IUPAC Name | 1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene |
| Appearance | White to colorless solid |
| Melting Point | 115-118 °C |
| Synonyms | Perdeuterofluorene, 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-d10 |
Commercial Suppliers
This compound is available from various chemical suppliers, typically as a neat solid or in solution. Purity, often expressed as atom % D, is a critical specification.
| Supplier | Product Format | Typical Purity |
| Sigma-Aldrich (Merck) | Neat Solid | ≥98 atom % D |
| LGC Standards | Neat Solid / Solution | ≥98 atom % D |
| Santa Cruz Biotechnology | Solid | Not Specified |
| MedChemExpress | Neat Solid | ≥98 atom % D |
| CymitQuimica | Neat Solid / Solution | 98 atom % D |
| Chiron | Neat Solid | High Purity |
| Clearsynth Labs Limited | Solid | Not Specified |
Note: Availability, packaging, and specifications are subject to change. Please consult the specific supplier's documentation.
Core Application: Internal Standard in Quantitative Analysis
The primary role of this compound is to serve as an internal standard (IS) for the accurate quantification of Fluorene and other PAHs in complex matrices, such as environmental samples (water, soil) or biological fluids. It is not used in drug development for its biological activity, and therefore, discussions of signaling pathways are not applicable to this compound. Its utility is based on its chemical and physical properties.
The principle of using an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. A known amount of the IS (this compound) is added to every sample, calibrator, and quality control sample. The analyte's concentration is then determined by comparing the ratio of the analyte's response to the IS's response against a calibration curve.
Below is a diagram illustrating the logical relationship in quantification using an internal standard.
Experimental Protocol: Quantification of Fluorene in Water
This section details a representative protocol for using this compound as an internal standard to quantify Fluorene in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound stock solution (e.g., 100 µg/mL in methanol)
-
Fluorene calibration standard solutions (e.g., 0.1 to 10 µg/mL in methanol)
-
Solvents: Dichloromethane (DCM), Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Water sample (1 L)
-
Glassware: Separatory funnel (2 L), concentration tubes, vials
2. Preparation of Working Solutions:
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a concentration of 1 µg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Fluorene calibration stock into clean water or solvent.
3. Sample Preparation and Extraction:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of the IS spiking solution (e.g., 100 µL of 1 µg/mL this compound to yield a final concentration of 100 ng/L).
-
Add 60 mL of DCM to the funnel, seal, and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the three DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis:
-
GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Injection: 1 µL, splitless
-
Oven Program: 60°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Fluorene (Analyte): m/z 166 (quantification), 165 (qualifier)
-
This compound (IS): m/z 176 (quantification)
-
5. Data Analysis:
-
Integrate the peak areas for the quantification ions of Fluorene (m/z 166) and this compound (m/z 176).
-
Calculate the response ratio (Area of Fluorene / Area of this compound) for all calibrators and samples.
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibrators.
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Determine the concentration of Fluorene in the sample by interpolating its response ratio from the calibration curve.
The following diagram outlines this experimental workflow.
References
Solubility Profile of Fluorene-D10 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fluorene-D10, a deuterated polycyclic aromatic hydrocarbon, in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages extensive data for its non-deuterated counterpart, Fluorene, as a reliable proxy. The minor isotopic substitution of hydrogen with deuterium is not expected to significantly alter the solubility characteristics in organic solvents.
Executive Summary
This compound exhibits a range of solubilities in common organic solvents, primarily dictated by the polarity and structure of the solvent. Generally, it demonstrates higher solubility in aromatic and chlorinated hydrocarbons and lower solubility in polar protic solvents like alcohols. This guide presents available quantitative data for both this compound and its non-deuterated analog, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Data Presentation: Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and the more extensive data for Fluorene in various organic solvents at different temperatures.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | Required ultrasonic assistance, which may indicate kinetic rather than thermodynamic solubility. |
| Isooctane | 200 µg/mL | Not Specified | Provided as a concentration in a commercially available solution. |
| Chloroform | Slightly Soluble | Not Specified | Qualitative observation; no quantitative data available. |
| Ethyl Acetate | Slightly Soluble | Not Specified | Qualitative observation; no quantitative data available. |
Table 2: Quantitative Solubility of Fluorene (as a proxy for this compound)
| Solvent | Solubility ( g/100 g) | Temperature (°C) |
| Acetone | 14.1 | 20 |
| Aniline | 10.6 | 20 |
| Benzene | 25 | 20 |
| Benzene | 222 | 80 |
| Carbon Tetrachloride | 9.1 | 20 |
| Chlorobenzene | 20.9 | 20 |
| Ethanol | 1.67 | 10 |
| Ethanol | 2.3 | 20 |
| Ethanol | 2.9 | 30 |
| Ethanol | 4.0 | 40 |
| Ethanol | 5.62 | 50 |
| Ethanol | 8.53 | 60 |
| Ethanol | 13.1 | 70 |
| Nitrobenzene | 18.1 | 20 |
| Pyridine | 16.61 | 10 |
| Pyridine | 24.9 | 20 |
| Pyridine | 34 | 30 |
| Pyridine | 48 | 40 |
| Pyridine | 212 | 80 |
| Liquid Sulfur Dioxide | 31.6 | 20 |
| Toluene | 20.4 | 10 |
| Toluene | 24.13 | 20 |
| Toluene | 34.9 | 30 |
| Toluene | 49 | 40 |
| Toluene | 53.5 | 50 |
| Toluene | 97.7 | 60 |
| Toluene | 141.5 | 70 |
| Toluene | 212.9 | 80 |
| Xylene | 19.7 | 20 |
Experimental Protocols
The determination of solubility is a critical experimental procedure. The following are detailed methodologies commonly employed for assessing the solubility of polycyclic aromatic hydrocarbons like this compound.
Shake-Flask Method (Equilibrium Solubility Determination)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.
-
Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. To remove any suspended solid particles, the sample is immediately filtered through a fine-pore membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/L).
Laser Monitoring Observation Technique
This method offers a more automated and often faster determination of solubility by monitoring the dissolution of the solid phase.
Methodology:
-
Apparatus Setup: A known volume of the solvent is placed in a thermostated vessel equipped with a magnetic stirrer and a laser light source and detector.
-
Titration with Solute: A precise amount of solid this compound is incrementally added to the solvent while the solution is continuously stirred.
-
Laser Detection: The laser beam is passed through the solution. As long as undissolved particles are present, the laser light will be scattered, and the detector will register a low transmittance.
-
Endpoint Determination: The addition of the solute continues until the last solid particle dissolves, resulting in a sharp increase in light transmittance. This point represents the saturation concentration.
-
Calculation: The total mass of this compound added to the known volume of solvent at the saturation point is used to calculate the solubility.
Dynamic Coupled Column Liquid Chromatography (DCCLC)
The DCCLC method is a rapid and precise technique for determining the aqueous solubility of sparingly soluble organic compounds and can be adapted for organic solvents.
Methodology:
-
Generator Column Preparation: A column is packed with a solid support material (e.g., silica gel) that has been coated with an excess of this compound.
-
Solvent Perfusion: The chosen organic solvent is pumped through the generator column at a constant flow rate and temperature. As the solvent passes through, it becomes saturated with this compound.
-
Elution and Analysis: The saturated eluate from the generator column is directly introduced into a high-performance liquid chromatograph (HPLC) for analysis.
-
Quantification: The concentration of this compound in the eluate is determined by comparing the peak area from the HPLC chromatogram to a calibration curve prepared with known concentrations of this compound.
-
Data Interpretation: The measured concentration represents the solubility of this compound in the solvent under the specified conditions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: General experimental workflow for determining the solubility of this compound.
Caption: Decision tree for selecting an appropriate solubility determination method.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Fluorene-D10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Fluorene-D10 (perdeuterated fluorene). Due to the limited availability of public domain mass spectral data for this specific isotopologue, this guide presents a theoretical fragmentation pattern derived from the known fragmentation of unlabeled fluorene. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in other mass spectrometry-based applications. The guide includes a proposed fragmentation pathway, a quantitative data table of predicted fragments, and a detailed experimental protocol for acquiring the mass spectrum.
Introduction
This compound (C₁₃D₁₀) is the fully deuterated analog of fluorene, a polycyclic aromatic hydrocarbon (PAH).[1][2] Deuterated compounds are frequently employed as internal standards in quantitative mass spectrometry analysis, such as GC-MS and LC-MS, due to their similar chemical and physical properties to their unlabeled counterparts, but with a distinct mass-to-charge ratio.[1] Understanding the fragmentation pattern of this compound is crucial for method development, data analysis, and quality control in studies where it is used.
This guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. The fragmentation of aromatic compounds in EI-MS is often characterized by the formation of a stable molecular ion, followed by the loss of neutral fragments. For deuterated compounds, the fragmentation pathways are expected to mirror those of the unlabeled compound, with the corresponding mass shifts.
Theoretical Mass Spectrometry Fragmentation Pattern of this compound
The mass spectrum of unlabeled fluorene (C₁₃H₁₀, MW: 166.22) is characterized by a prominent molecular ion peak at m/z 166. The fragmentation is generally limited due to the stability of the aromatic system.
For this compound, the molecular weight is 176.28.[3][4] The primary fragmentation pathways are expected to involve the loss of deuterium atoms or deuterated acetylene (C₂D₂).
Predicted Fragmentation Data
The following table summarizes the predicted major fragments for this compound under electron ionization. The relative intensities are hypothetical and are based on the typical fragmentation patterns of PAHs where the molecular ion is often the base peak.
| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Relative Intensity (Hypothetical) |
| 176 | [C₁₃D₁₀]⁺• | - | 100% |
| 174 | [C₁₃D₈]⁺• | D₂ | Moderate |
| 172 | [C₁₃D₆]⁺• | 2D₂ | Low |
| 150 | [C₁₁D₈]⁺• | C₂D₂ | Low |
| 88 | [C₁₃D₁₀]²⁺ | - | Low |
Disclaimer: The quantitative data presented in this table is a theoretical prediction based on the fragmentation of unlabeled fluorene and general principles of mass spectrometry. Actual experimental data may vary.
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion ([C₁₃D₁₀]⁺•) is initiated by electron ionization. The primary fragmentation events are predicted to be the sequential loss of deuterium molecules (D₂) and the loss of deuterated acetylene (C₂D₂). A doubly charged molecular ion may also be observed at half the m/z value.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as toluene or dichloromethane at a concentration of, for example, 1 mg/mL.
-
Working Solution: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977A MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 5 minutes.
Data Acquisition and Analysis
The workflow for data acquisition and analysis would involve injecting the prepared sample into the GC-MS system and acquiring the mass spectrum of the eluting this compound peak. The resulting spectrum should then be analyzed to identify the molecular ion and major fragment ions.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
References
- 1. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. wwz.cedre.fr [wwz.cedre.fr]
- 4. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]
A Comprehensive Technical Guide to the Handling and Storage of Fluorene-D10
For researchers, scientists, and professionals in drug development, the proper handling and storage of isotopically labeled compounds like Fluorene-D10 are paramount for ensuring experimental integrity, laboratory safety, and regulatory compliance. This guide provides an in-depth overview of the essential guidelines for this compound, summarizing its chemical properties, safety protocols, and storage requirements.
Core Properties of this compound
This compound is a deuterated form of fluorene, a polycyclic aromatic hydrocarbon (PAH).[1] Its chemical formula is C13D10.[2] The substitution of hydrogen with deuterium atoms makes it a valuable internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for accurate quantification and identification of fluorene and related compounds.[2][3]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C13D10[2] |
| Molecular Weight | 176.28 g/mol |
| CAS Number | 81103-79-9 |
| Appearance | Colorless solid or white crystals |
| Melting Point | 115-118 °C |
| LogP | 3.25780 |
| Flash Point | 151.0 °C (303.8 °F) - closed cup |
Safety and Hazard Information
This compound is classified as hazardous to the aquatic environment with long-lasting effects. It may also cause irritation. The following table summarizes the key safety information.
| Hazard Category | GHS Classification | Precautionary Statements |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| General Precautions | Not specified | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols for handling and storage is crucial to maintain the purity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage Protocol
Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly closed, original container in a dry, cool, and well-ventilated place. It should be stored away from foodstuff containers and incompatible materials. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.
-
Skin Protection: Chemical-impermeable gloves and fire/flame resistant, impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are formed, a suitable particulate respirator should be used.
Handling and Preparation of Solutions
-
Preparation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: To avoid inhalation of dust, weigh the solid compound carefully.
-
Dissolving: this compound is soluble in many organic solvents. For preparing a stock solution, a common solvent is Dimethyl sulfoxide (DMSO).
-
Avoid Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Hygiene: Avoid contact with skin and eyes. Change contaminated clothing and wash hands thoroughly after handling.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent environmental contamination and exposure.
Spill Response Decision Tree
Disposal
Waste material must be disposed of in accordance with local, regional, and national regulations. Do not let the product enter drains. The chemical should be kept in suitable, closed containers for disposal. Uncleaned containers should be handled as the product itself.
Stability and Degradation
This compound is chemically stable under standard ambient conditions (room temperature). However, as a polycyclic aromatic hydrocarbon, it can undergo photodegradation. The stability of fluorene-based compounds can be affected by UV irradiation. Strong heating should be avoided as it can form explosive mixtures with air.
This guide provides a foundational understanding of the critical aspects of handling and storing this compound. For specific applications and experimental setups, it is always recommended to consult the manufacturer's safety data sheet (SDS) and relevant institutional safety protocols.
References
The Indispensable Role of Fluorene-D10 as an Internal Standard in High-Precision Analytical Chemistry
For researchers, scientists, and drug development professionals engaged in the meticulous work of quantitative analysis, the pursuit of accuracy and precision is paramount. In the realm of chromatographic and mass spectrometric techniques, the use of an internal standard is a cornerstone of robust and reliable data. Among the various types of internal standards, stable isotope-labeled compounds, such as Fluorene-D10, have emerged as the gold standard, particularly in complex matrices. This in-depth technical guide elucidates the fundamental reasons for employing this compound as an internal standard, supported by experimental principles and detailed methodologies.
The core principle behind using an internal standard is to introduce a known quantity of a substance into every sample, calibrant, and quality control sample. This compound acts as a reference point to correct for variations that can occur during sample preparation and analysis. This compound, a deuterated form of fluorene, is an exemplary internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other organic compounds. Its utility stems from its chemical and physical similarity to the analyte of interest (native fluorene), with the key distinction of a higher mass due to the replacement of hydrogen atoms with deuterium.
Superior Performance in Mitigating Analytical Variability
Stable isotope-labeled internal standards (SIL-ISs) like this compound offer unparalleled advantages in compensating for analytical variabilities.[1] Because this compound is chemically almost identical to fluorene, it behaves similarly during extraction, cleanup, and chromatographic separation.[2] Any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. This co-behavior allows for accurate correction of the final calculated concentration.
The primary areas where this compound demonstrates its superiority are in correcting for matrix effects and improving the precision and accuracy of the analysis.
Mitigation of Matrix Effects
Matrix effects, which are the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry.[3][4] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. As this compound co-elutes with native fluorene, it experiences the same matrix effects.[3] By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to a more accurate determination of the analyte concentration.
Enhancement of Precision and Accuracy
The use of an internal standard like this compound can significantly improve the precision and accuracy of an analytical method. Precision, often expressed as the relative standard deviation (RSD), is improved because the internal standard corrects for random errors introduced during the analytical process. Accuracy, which is the closeness of a measured value to the true value, is enhanced by the correction for systematic errors such as incomplete extraction or matrix-induced signal changes.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of analytical methods for PAHs utilizing deuterated internal standards. While specific data for this compound is often part of a suite of deuterated PAHs, the presented values are representative of the performance enhancements observed.
Table 1: Typical GC-MS Method Validation Parameters for PAH Analysis with Deuterated Internal Standards
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/kg | |
| Limit of Quantitation (LOQ) | 0.09 - 0.44 µg/kg | |
| Accuracy (Recovery %) | 80 - 120% | |
| Precision (RSD %) | < 15% |
Table 2: Physical and Chemical Properties of Fluorene and this compound
| Property | Fluorene | This compound | Reference |
| Molecular Formula | C₁₃H₁₀ | C₁₃D₁₀ | |
| Molecular Weight | 166.22 g/mol | 176.28 g/mol | |
| Melting Point | 116-117 °C | 115-118 °C |
Logical Workflow for Using this compound as an Internal Standard
The following diagram illustrates the logical workflow for a typical quantitative analysis using this compound as an internal standard.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and reliable results. The following is a generalized protocol for the analysis of PAHs in soil using a deuterated internal standard mix containing this compound, based on established methods such as those from the US Environmental Protection Agency (EPA).
Experimental Workflow for PAH Analysis in Soil
Detailed Methodologies
1. Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of this compound and other deuterated PAHs in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 2000 µg/mL.
-
From the stock solution, prepare a working internal standard solution at a concentration of around 80 µg/mL.
2. Sample Extraction (Soxhlet):
-
Weigh approximately 10 g of a homogenized soil sample into a Soxhlet extraction thimble.
-
Spike the sample with a known volume (e.g., 1 mL) of the working deuterated PAH internal standard solution.
-
Extract the sample with dichloromethane for 16-24 hours in a Soxhlet apparatus.
-
Concentrate the extract to approximately 5 mL using a Kuderna-Danish evaporator.
3. Sample Cleanup (SPE):
-
Prepare a solid-phase extraction (SPE) column with activated silica gel.
-
Apply the concentrated extract to the SPE column.
-
Elute the PAHs with a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280-300°C.
-
Oven Program: Start at 60-80°C, hold for 1-2 minutes, ramp at 8-10°C/min to 300-320°C, and hold for 10-20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Fluorene: m/z 166 (quantification), 165, 167 (qualifier)
-
This compound: m/z 176 (quantification)
-
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of native fluorene and a constant concentration of this compound.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the response ratio (peak area of fluorene / peak area of this compound) against the concentration of fluorene.
-
Calculate the concentration of fluorene in the samples by applying the response ratio to the calibration curve.
Signaling Pathway of Analytical Correction
The following diagram illustrates how this compound acts as a corrective signal throughout the analytical process.
References
Unveiling the Mass of Fluorene-d10: A Technical Guide to its Theoretical and Actual Mass Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and actual mass of Fluorene-d10, a deuterated polycyclic aromatic hydrocarbon pivotal as an internal standard in a multitude of analytical applications. This document will delve into the nuances of its mass, the experimental protocols for its determination, and the fundamental relationship between its calculated and measured values.
Understanding the Mass of this compound
The mass of a molecule can be expressed in two primary ways: the molecular weight and the exact mass. For a molecule like this compound, with the chemical formula C₁₃D₁₀, this distinction is critical for high-precision analytical work.
-
Molecular Weight (Average Mass): This is calculated using the weighted average of the atomic masses of each element, considering the natural abundance of their isotopes.
-
Exact Mass (Monoisotopic Mass): This is the sum of the masses of the most abundant isotope of each atom in the molecule. High-resolution mass spectrometry measures the exact mass.
The presence of ten deuterium atoms in this compound significantly increases its mass compared to its non-deuterated counterpart, Fluorene (C₁₃H₁₀). This mass shift is the cornerstone of its utility as an internal standard, allowing for precise quantification in complex matrices.
Data Presentation: Theoretical vs. Actual Mass
The following table summarizes the key mass values for this compound. The "Actual Mass" in this context refers to the experimentally determined value, which, with modern high-resolution mass spectrometry, is expected to be in very close agreement with the theoretical exact mass.
| Parameter | Value | Source/Method |
| Chemical Formula | C₁₃D₁₀ | - |
| Theoretical Molecular Weight | 176.28 g/mol | Calculated |
| Theoretical Exact Mass | 176.141018 Da | Calculated |
| Actual (Experimental) Mass | ~176.141 Da | High-Resolution Mass Spectrometry |
Experimental Protocol: Determination of this compound Mass via Mass Spectrometry
The determination of the actual mass of this compound is typically performed using high-resolution mass spectrometry, often coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). Below is a representative experimental protocol.
Objective:
To determine the exact mass of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation:
-
Analyte: this compound standard of known purity.
-
Solvent: High-purity solvent suitable for GC-MS analysis (e.g., hexane or dichloromethane).
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Autosampler for precise injection.
-
-
Gases: High-purity helium as the carrier gas.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a working standard solution at a concentration suitable for GC-MS analysis (e.g., 1 µg/mL).
-
-
GC-MS System Setup and Calibration:
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Analyzer Mode: High-resolution full scan.
-
Mass Range: m/z 50-500.
-
Mass Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).
-
-
-
Sample Analysis:
-
Inject a 1 µL aliquot of the this compound working standard into the GC-MS system.
-
Acquire the data in high-resolution mode.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Determine the m/z value of the molecular ion ([M]⁺•).
-
Compare the experimentally measured exact mass to the calculated theoretical exact mass. The deviation should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the theoretical and actual mass of this compound and the process of its experimental verification.
Caption: Workflow illustrating the derivation of theoretical mass and the experimental determination of the actual mass of this compound.
This guide provides a foundational understanding of the mass properties of this compound for professionals in research and development. The precise knowledge and verification of its mass are paramount for its effective use as an internal standard, ensuring the accuracy and reliability of analytical results.
Understanding Isotope Effects in Deuterated Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated standards are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their use as internal standards is considered the gold standard for achieving accuracy and precision.[1] However, the substitution of hydrogen with its heavier isotope, deuterium, introduces subtle but significant physicochemical changes that can manifest as isotope effects. A thorough understanding of these effects is crucial for robust method development, accurate data interpretation, and regulatory compliance.
This technical guide provides an in-depth exploration of the core principles of isotope effects in deuterated standards, their practical implications in drug development and bioanalysis, and best practices for their use.
The Core Principle: The Kinetic Isotope Effect (KIE)
The foundation of many applications of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step of a reaction.[2][3]
The KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes:
KIE = kH / kD
A KIE value greater than 1 indicates that the C-H bond cleavage is at least partially rate-limiting. This phenomenon is particularly relevant in drug metabolism, where many reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve the cleavage of a C-H bond.[2]
Impact on Metabolic Stability and Pharmacokinetics
Strategically placing deuterium at metabolically liable positions ("soft spots") can slow down the rate of metabolism, leading to an improved pharmacokinetic profile. This has several therapeutic advantages:
-
Increased Half-Life (t½): A slower metabolic rate means the drug remains in circulation for a longer period.
-
Greater Drug Exposure (AUC): A longer half-life and reduced clearance result in a higher Area Under the Curve (AUC), indicating greater overall drug exposure.
-
Metabolic Shunting: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and increasing the formation of desired active metabolites.
| Drug/Compound | Position of Deuteration | Effect on Metabolic Stability | Reference |
| Deutetrabenazine | Methoxy groups | Slower metabolism, leading to reduced dosing frequency | |
| IQS016 | 2-(penta-deuterophenyl)amino | Improved metabolic stability in rat liver microsomes | |
| PBR111 | 1,3-fluoropropoxy positions | ~50% improvement in primary pharmacokinetic data | |
| Butethal | Methylene | Doubled sleeping time in mice, indicating slower metabolism |
Chromatographic Isotope Effects
While deuterated standards are chemically similar to their non-deuterated counterparts, they are not identical. These subtle differences can lead to chromatographic separation, a phenomenon known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), the deuterated compound often elutes slightly earlier than the non-deuterated analog.
The key factors contributing to this effect include:
-
Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond, which can result in weaker van der Waals forces between the deuterated compound and the stationary phase.
-
Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their protiated counterparts, leading to weaker interaction with the nonpolar stationary phase in RPLC.
This retention time shift can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement.
| Compound | Deuteration | Chromatographic System | Retention Time Difference (ΔtR = tR(protiated) - tR(deuterated)) | Reference |
| Olanzapine | d3 | Reversed-Phase LC-MS/MS | Slight separation (Rs < 0.16) | |
| Des-methyl olanzapine | d8 | Normal-Phase HPLC-MS/MS | Better resolution than OLZ-d3 (Rs = 0.73) | |
| Peptides | Dimethyl labeling (d vs. h) | Reversed-Phase LC | Median retention time shifts of 2.0 s and 2.9 s | |
| Peptides | Dimethyl labeling (d vs. h) | Capillary Zone Electrophoresis | Negligible isotopic shift in migration time |
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.
Objective: To determine the rate of metabolism and the half-life of a compound in a microsomal incubation.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound (at a final concentration, e.g., 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
A direct comparison of the half-lives of the deuterated and non-deuterated compounds will reveal the kinetic isotope effect on metabolism. A simplified approach involves incubating a 1:1 ratio of the deuterated and non-deuterated forms together and monitoring the change in their ratio over time by MS/MS.
Assessment of Chromatographic Separation
Objective: To determine the retention time difference between a deuterated internal standard and its non-deuterated analyte.
Materials:
-
Analyte and deuterated internal standard
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
LC-MS grade additives (e.g., formic acid, ammonium acetate)
-
Appropriate HPLC/UHPLC column (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Solution Preparation: Prepare a mixed solution containing both the analyte and the deuterated internal standard at a known concentration (e.g., 1 µg/mL).
-
LC-MS/MS Method: Develop an LC-MS/MS method with a suitable mobile phase gradient to achieve good peak shape. Monitor the specific MRM transitions for both the analyte and the internal standard.
-
Injection and Data Acquisition: Inject the mixed solution onto the LC-MS/MS system and acquire the data.
-
Data Analysis: Extract the chromatograms for both compounds and determine the retention time at the apex of each peak. The difference in these retention times is the chromatographic isotope effect.
If significant separation is observed, the chromatographic method may need to be optimized (e.g., by adjusting the gradient or mobile phase composition) to ensure co-elution and mitigate the risk of differential matrix effects.
Best Practices and Troubleshooting
The use of deuterated internal standards is the gold standard in quantitative bioanalysis, but their successful implementation requires careful consideration.
Key Considerations:
-
Purity: Ensure high isotopic (≥98%) and chemical (>99%) purity of the deuterated standard to avoid interference with the analyte.
-
Label Stability: The deuterium label should be placed on a stable position in the molecule to prevent back-exchange with hydrogen from the sample matrix or solvent. Avoid positions like -OH and -NH.
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient (ideally 4-5 Da) to minimize mass spectrometric cross-talk.
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.
Conclusion
Deuterated standards are powerful tools in drug development and bioanalysis. By leveraging the kinetic isotope effect, they can be used to enhance the metabolic stability and pharmacokinetic properties of drug candidates. As internal standards in quantitative assays, they provide the most accurate correction for experimental variability. However, a comprehensive understanding of the potential for isotope effects, such as chromatographic separation and differential matrix effects, is essential for their effective use. Careful selection, thorough validation, and adherence to best practices will ensure the generation of high-quality, reliable, and defensible data.
References
Methodological & Application
Application of Fluorene-D10 in Food Safety Analysis for Polycyclic Aromatic Hydrocarbons (PAHs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic matter. These compounds are ubiquitous in the environment and can contaminate food through various pathways, including environmental deposition and food processing techniques such as smoking, grilling, and drying.[1] Several PAHs are known to be carcinogenic and mutagenic, posing a significant risk to human health.[2] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have established maximum permissible levels for certain PAHs in various foodstuffs.[1][2] Benzo[a]pyrene has historically been used as a marker for the occurrence of carcinogenic PAHs in food; however, recent assessments suggest that the sum of four PAHs (PAH4: benzo[a]pyrene, chrysene, benz[a]anthracene, and benzo[b]fluoranthene) provides a more reliable indication of contamination.[2]
Accurate and sensitive analytical methods are crucial for the monitoring of PAHs in food to ensure compliance with safety regulations. Isotope dilution mass spectrometry is a powerful technique for the quantification of trace contaminants in complex matrices. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, known as an internal standard, to the sample prior to extraction and analysis. The use of an internal standard compensates for the loss of analyte during sample preparation and for matrix effects during analysis, leading to improved accuracy and precision.
Fluorene-D10, a deuterated analog of fluorene, is commonly used as an internal standard in the analysis of PAHs in food samples. Its chemical and physical properties are very similar to its non-labeled counterpart, ensuring that it behaves similarly during extraction, cleanup, and chromatographic analysis. This application note provides a detailed protocol for the determination of PAHs in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Experimental Protocols
The following protocol is a generalized procedure for the analysis of PAHs in a fatty food matrix, such as smoked fish or edible oil. Modifications may be necessary depending on the specific food matrix.
Preparation of Standards
Internal Standard Stock Solution (this compound):
-
Prepare a stock solution of this compound in a suitable solvent such as isooctane or toluene at a concentration of 200 µg/mL.
-
From this stock solution, prepare a working internal standard solution at a concentration of 1-10 µg/mL in the same solvent. The exact concentration will depend on the expected level of PAHs in the samples and the sensitivity of the instrument.
Calibration Standards:
-
Prepare a series of calibration standards containing the target PAHs at concentrations ranging from the limit of quantification (LOQ) to the upper end of the expected concentration range in the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
Each calibration standard should be spiked with the this compound internal standard at a constant concentration (e.g., 20 ng/mL).
Sample Preparation: Saponification and Liquid-Liquid Extraction (LLE)
-
Sample Homogenization: Homogenize the food sample to ensure a representative portion is taken for analysis.
-
Weighing and Spiking: Accurately weigh approximately 5-10 g of the homogenized sample into a flask. Spike the sample with a known volume of the this compound internal standard working solution.
-
Saponification: Add 50 mL of a 2 M methanolic potassium hydroxide solution to the flask. Reflux the mixture for 2 hours at 80°C to digest the fat and release the PAHs.
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect Organic Layer: Collect the upper n-hexane layer, which contains the PAHs.
-
Repeat Extraction: Repeat the extraction of the aqueous layer twice more with 50 mL portions of n-hexane.
-
Combine Extracts: Combine the three n-hexane extracts.
-
Washing: Wash the combined organic extract with two 50 mL portions of deionized water to remove any remaining potassium hydroxide and methanol.
-
Drying: Dry the n-hexane extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Cleanup: Solid Phase Extraction (SPE)
-
Column Conditioning: Condition a silica gel SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of n-hexane through it. Do not allow the column to go dry.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the PAHs from the cartridge with an appropriate solvent mixture, such as 20 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target PAH and for this compound.
-
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of PAHs in various food matrices. The following tables summarize typical performance data for this method.
Table 1: Method Validation Data for PAHs in Smoked Fish
| PAH | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Naphthalene | 10.2 | 0.1 | 0.3 | 95 | 5 |
| Acenaphthylene | 11.5 | 0.1 | 0.3 | 92 | 6 |
| Acenaphthene | 11.8 | 0.1 | 0.3 | 98 | 4 |
| Fluorene | 12.5 | 0.1 | 0.3 | 102 | 3 |
| Phenanthrene | 14.8 | 0.2 | 0.6 | 105 | 4 |
| Anthracene | 14.9 | 0.2 | 0.6 | 103 | 5 |
| Fluoranthene | 18.2 | 0.2 | 0.6 | 99 | 6 |
| Pyrene | 18.9 | 0.2 | 0.6 | 101 | 4 |
| Benz[a]anthracene | 22.5 | 0.3 | 0.9 | 97 | 7 |
| Chrysene | 22.6 | 0.3 | 0.9 | 96 | 6 |
| Benzo[b]fluoranthene | 25.8 | 0.3 | 0.9 | 94 | 8 |
| Benzo[k]fluoranthene | 25.9 | 0.3 | 0.9 | 95 | 7 |
| Benzo[a]pyrene | 27.2 | 0.3 | 0.9 | 98 | 5 |
| Indeno[1,2,3-cd]pyrene | 30.1 | 0.4 | 1.2 | 92 | 9 |
| Dibenz[a,h]anthracene | 30.2 | 0.4 | 1.2 | 90 | 10 |
| Benzo[ghi]perylene | 31.5 | 0.4 | 1.2 | 93 | 8 |
Data is representative and may vary based on instrumentation and matrix.
Table 2: PAH4 Quantitative Results in Various Food Samples
| Food Matrix | Benzo[a]anthracene (µg/kg) | Chrysene (µg/kg) | Benzo[b]fluoranthene (µg/kg) | Benzo[a]pyrene (µg/kg) | Sum of PAH4 (µg/kg) |
| Smoked Salmon | 1.2 | 2.5 | 1.8 | 0.9 | 6.4 |
| Grilled Beef | 3.5 | 4.1 | 2.9 | 1.5 | 12.0 |
| Olive Oil | 0.5 | 0.8 | 0.6 | 0.3 | 2.2 |
| Smoked Ham | 2.8 | 3.2 | 2.1 | 1.1 | 9.2 |
Mandatory Visualization
Caption: Experimental workflow for PAH analysis in food using this compound.
Caption: Role of this compound in ensuring food safety from PAH contamination.
References
Application Notes and Protocols for Fluorene-D10 as a Surrogate Standard in EPA Method 8270
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the utilization of Fluorene-D10 as a surrogate standard in the context of U.S. Environmental Protection Agency (EPA) Method 8270. This method is designed for the analysis of semivolatile organic compounds (SVOCs) in various matrices by gas chromatography/mass spectrometry (GC/MS).
Surrogate standards are essential in analytical chemistry for monitoring the performance of the entire analytical process, from sample preparation to analysis. By introducing a known amount of a surrogate compound—one that is chemically similar to the target analytes but not expected to be present in the sample—into each sample, blank, and quality control standard, analysts can assess the efficiency of sample extraction and potential matrix effects. This compound, a deuterated form of fluorene, serves as an excellent surrogate for a range of polynuclear aromatic hydrocarbons (PAHs) and other semivolatile compounds.
Core Principles of EPA Method 8270 and Surrogate Use
EPA Method 8270 is a comprehensive analytical procedure for the determination of SVOCs in matrices such as water, soil, sediment, and waste.[1][2] The method involves the extraction of the organic compounds from the sample, followed by concentration of the extract and analysis by GC/MS.[2][3]
The fundamental role of a surrogate like this compound is to provide a quantitative measure of the analytical method's performance for each specific sample. The percent recovery of the surrogate is calculated and used to evaluate whether the results for the target analytes in that sample are acceptable.[4] Laboratories are required to establish their own performance criteria for surrogate recovery, typically based on historical data from at least thirty samples of the same matrix.
Experimental Protocols
Reagents and Standards
-
Solvents: Methylene chloride, acetone, and other solvents as required by the specific extraction method (e.g., EPA Method 3510 for aqueous samples, EPA Method 3550 for solid samples), all pesticide grade or equivalent.
-
Internal Standards: Compounds such as 1,4-dichlorobenzene-d4, naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12 are commonly used.
-
Surrogate Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone). The concentration should be such that a small volume can be spiked into the sample to achieve the desired final concentration in the extract.
-
Calibration Standards: A series of calibration standards containing the target analytes and a constant concentration of internal standards.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
For Aqueous Samples (based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):
-
Measure 1 liter of the aqueous sample into a 2-liter separatory funnel.
-
Spike the sample with a known amount of the this compound surrogate standard solution.
-
For base/neutral and acid extractables, adjust the pH of the sample and perform sequential extractions with methylene chloride.
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.
-
Add the internal standard solution to the final extract just prior to GC/MS analysis.
For Solid Samples (based on EPA Method 3550C - Ultrasonic Extraction):
-
Weigh approximately 30 g of the homogenized solid sample into a beaker.
-
Spike the sample with the this compound surrogate standard solution.
-
Add the appropriate extraction solvent (e.g., a mixture of acetone and methylene chloride).
-
Extract the sample using an ultrasonic probe.
-
Decant the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the extracts, dry, and concentrate to a final volume of 1.0 mL.
-
Add the internal standard solution to the final extract before analysis.
GC/MS Analysis
-
Instrument: A gas chromatograph interfaced with a mass spectrometer (GC/MS).
-
Column: A 5% phenyl-methylpolysiloxane or 5% phenyl-arylene dimethylpolysiloxane column is commonly used.
-
Injection: Typically, a 1-2 µL splitless injection is performed.
-
MS Conditions: The mass spectrometer is operated in the electron ionization (EI) mode, scanning a mass range of approximately 35-500 amu.
Data Analysis and Quality Control
The concentration of each target analyte is calculated relative to the response of an internal standard. The recovery of the this compound surrogate is calculated as follows:
% Recovery = (Concentration Found / Concentration Spiked) x 100
The calculated percent recovery is then compared against the laboratory-established acceptance limits. If the surrogate recovery is outside these limits, it may indicate a problem with the sample matrix or the analytical procedure, and corrective action may be required.
Data Presentation: Surrogate Recovery Acceptance Criteria
The following table provides typical, though not universally mandated, acceptance criteria for surrogate recovery in EPA Method 8270. It is crucial to note that each laboratory must establish its own control limits based on its specific analytical system and historical performance data.
| Surrogate Compound | Matrix | Typical Advisory Recovery Limits (%) |
| This compound | Water | 40 - 130 |
| Soil/Sediment | 30 - 130 | |
| Waste | 20 - 130 |
Note: These limits are for guidance only and should be confirmed by in-house studies.
Visualizations
The following diagrams illustrate the logical workflow of EPA Method 8270 and the integration of the this compound surrogate standard.
Caption: Workflow for EPA Method 8270 using a surrogate standard.
Caption: Decision logic for surrogate recovery in quality control.
References
Application Note: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Biological Tissues using Fluorene-D10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants and are of significant concern due to their carcinogenic and mutagenic properties. Accurate quantification of PAHs in biological tissues is crucial for toxicological studies, environmental monitoring, and in the assessment of potential risks to human health. This application note provides a detailed protocol for the quantification of 16 priority PAHs, as identified by the U.S. Environmental Protection Agency (EPA), in biological tissues. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Fluorene-D10 as an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrumental analysis.[1][2][3][4]
The use of a deuterated internal standard, such as this compound, is critical in complex biological matrices where matrix effects can significantly impact the analytical results.[1] this compound, being chemically similar to the target PAHs, co-elutes and experiences similar extraction and ionization efficiencies, thus providing a reliable means for accurate quantification.
Materials and Reagents
-
Solvents (HPLC or GC grade): n-Hexane, Dichloromethane (DCM), Acetone
-
Standards:
-
PAH Standard Mix (16 components)
-
This compound (Internal Standard)
-
Surrogate Standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12)
-
-
Reagents:
-
Anhydrous Sodium Sulfate (ACS grade)
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Alumina (for column chromatography, activated)
-
-
Biological Tissue Samples (e.g., liver, adipose tissue, muscle)
-
Glassware:
-
Homogenizer
-
Centrifuge tubes
-
Glass columns for chromatography
-
Evaporation vials (amber)
-
GC-MS vials with inserts (amber)
-
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation procedure is essential for the accurate determination of PAHs in complex biological matrices. This protocol outlines a widely used method involving solvent extraction and solid-phase extraction (SPE) for cleanup.
-
Homogenization: Weigh approximately 1-2 grams of the biological tissue sample. Homogenize the tissue with anhydrous sodium sulfate to remove water.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution. Also, add surrogate standards to monitor the efficiency of the extraction process.
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the spiked sample.
-
Sonically extract the sample for 20 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the collected supernatants.
-
-
Concentration: Concentrate the pooled extract to approximately 1-2 mL using a gentle stream of nitrogen.
Sample Cleanup (Solid-Phase Extraction - SPE)
Cleanup is a critical step to remove interfering compounds from the sample extract, which is particularly important for biological tissues with high lipid content.
-
Column Preparation: Prepare a multi-layered silica/alumina chromatography column. Pack a glass column with a small plug of glass wool, followed by 5 g of activated silica gel, and topped with 2 g of activated alumina. Pre-elute the column with 20 mL of n-hexane.
-
Sample Loading: Load the concentrated extract onto the top of the prepared column.
-
Elution:
-
Elute the column with 30 mL of n-hexane to remove aliphatic hydrocarbons (Fraction 1). This fraction is typically discarded.
-
Elute the column with 70 mL of a 7:3 (v/v) mixture of n-hexane and dichloromethane to collect the PAH fraction (Fraction 2).
-
-
Final Concentration: Concentrate the PAH fraction (Fraction 2) to a final volume of 1 mL under a gentle stream of nitrogen. Transfer the final extract to an amber GC-MS vial for analysis.
GC-MS Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary selectivity and sensitivity for the quantification of PAHs at trace levels.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes
-
Ramp 3: 10°C/min to 300°C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
The quantitative data for the 16 priority PAHs in a hypothetical biological tissue sample are summarized in the table below. Concentrations are reported in nanograms per gram (ng/g) of wet tissue weight.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion (m/z) | Concentration (ng/g) | Recovery (%) |
| Naphthalene | 8.52 | 128 | 129 | 15.2 | 85 |
| Acenaphthylene | 9.87 | 152 | 151 | 5.8 | 88 |
| Acenaphthene | 10.15 | 154 | 153 | 7.1 | 92 |
| Fluorene | 11.34 | 166 | 165 | 12.5 | 95 |
| This compound (IS) | 11.32 | 176 | 174 | N/A | N/A |
| Phenanthrene | 13.89 | 178 | 179 | 25.6 | 98 |
| Anthracene | 13.95 | 178 | 179 | 8.3 | 97 |
| Fluoranthene | 17.56 | 202 | 203 | 35.1 | 102 |
| Pyrene | 18.23 | 202 | 203 | 30.7 | 101 |
| Benz[a]anthracene | 22.45 | 228 | 229 | 18.9 | 105 |
| Chrysene | 22.58 | 228 | 229 | 21.4 | 106 |
| Benzo[b]fluoranthene | 25.88 | 252 | 253 | 14.3 | 108 |
| Benzo[k]fluoranthene | 25.95 | 252 | 253 | 9.8 | 107 |
| Benzo[a]pyrene | 27.81 | 252 | 253 | 11.5 | 110 |
| Indeno[1,2,3-cd]pyrene | 31.23 | 276 | 277 | 6.2 | 112 |
| Dibenz[a,h]anthracene | 31.35 | 278 | 279 | 4.1 | 111 |
| Benzo[g,h,i]perylene | 33.17 | 276 | 277 | 7.9 | 115 |
Mandatory Visualizations
Caption: Experimental workflow for PAH quantification.
Caption: Role of the internal standard in quantification.
References
High-Resolution Mass Spectrometry of Fluorene-D10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Fluorene-D10 using high-resolution mass spectrometry (HRMS). This compound is a deuterated analog of Fluorene, a polycyclic aromatic hydrocarbon (PAH). Due to its chemical similarity to PAHs and its distinct mass, it is an ideal internal standard for the accurate quantification of these compounds in various matrices. This guide covers sample preparation, chromatographic separation, and mass spectrometric analysis, offering a comprehensive resource for researchers in environmental science, toxicology, and drug development.
Introduction to High-Resolution Mass Spectrometry for this compound Analysis
High-resolution mass spectrometry offers unparalleled selectivity and sensitivity for the analysis of complex samples. The ability to measure mass-to-charge ratios with high accuracy allows for the confident identification of analytes and the differentiation of isobaric interferences. When analyzing deuterated standards like this compound, HRMS is particularly advantageous as it can resolve the analyte signal from potential interferences arising from the loss of deuterium atoms in the ion source of the mass spectrometer. A mass resolution of 35,000 or greater is recommended to effectively mitigate such interferences.[1]
This compound is widely used as an internal standard in isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique.[2] By adding a known amount of the deuterated standard to a sample, any loss of the target analyte during sample preparation and analysis can be corrected for by monitoring the ratio of the native analyte to the isotopically labeled standard.[2]
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of PAHs, including this compound as an internal standard, from a solid matrix such as soil or sediment. Modifications may be necessary for other sample types.
Materials:
-
Sample (e.g., soil, sediment)
-
This compound solution (as internal standard)
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel)
-
Hexane, analytical grade
-
Nitrogen gas for evaporation
Protocol:
-
Spiking: Accurately weigh approximately 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of this compound internal standard solution.
-
Extraction: Place the thimble in a Soxhlet extractor. Extract the sample with 200 mL of dichloromethane for 16-24 hours.
-
Drying: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator. Further concentrate to 1 mL under a gentle stream of nitrogen.
-
Cleanup (if necessary): For complex matrices, a cleanup step using SPE may be required.
-
Condition a silica gel SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute with a suitable solvent or solvent mixture (e.g., hexane:dichloromethane).
-
Collect the eluate and concentrate to a final volume of 1 mL.
-
Instrumental Analysis: GC-HRMS
Gas chromatography coupled with high-resolution mass spectrometry is a powerful technique for the separation and detection of semi-volatile compounds like PAHs.
Table 1: GC-HRMS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60 °C (hold 2 min), ramp to 300 °C at 8 °C/min, hold for 10 min |
| High-Resolution Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Resolution | ≥ 35,000 |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Mass Range | m/z 50-500 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Presentation
High-Resolution Mass Spectrum of this compound
The high-resolution mass spectrum of this compound is characterized by its molecular ion peak at a specific mass-to-charge ratio.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Exact Mass (m/z) |
| This compound | C₁₃D₁₀ | 176.1410 |
Note: The exact mass is calculated based on the most abundant isotopes of carbon and deuterium.
Fragmentation of this compound
Under electron ionization, this compound will fragment in a predictable manner. The primary fragmentation pathway involves the loss of deuterium atoms. Due to the stability of the aromatic system, the molecular ion is expected to be abundant.
Expected Fragmentation:
-
[M]⁺•: The molecular ion at m/z 176.1410.
-
[M-D]⁺: Loss of a single deuterium atom (m/z 174.1348).
-
[M-2D]⁺•: Loss of two deuterium atoms (m/z 172.1286).
It is important to note that in the ion source of the mass spectrometer, a gradual loss of deuterium can occur, leading to fragment ions that may interfere with the molecular ions of other 13C-labeled internal standards if used simultaneously.[1] Utilizing high mass resolution is crucial to separate these potential interferences.[1]
Quantitative Data
The following table presents typical quantitative data for the analysis of a representative PAH, Fluorene, using this compound as an internal standard.
Table 3: Quantitative Analysis of Fluorene using this compound Internal Standard
| Analyte | Internal Standard | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | LOD (ng/g) | LOQ (ng/g) |
| Fluorene | This compound | 18.5 | 166.0783 | 165.0701 | 0.1 | 0.3 |
| This compound | - | 18.4 | 176.1410 | 174.1348 | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and may vary depending on the instrument and matrix.
Diagrams
Caption: Experimental workflow for the analysis of PAHs using this compound.
Conclusion
This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound, primarily for its use as an internal standard in the quantification of polycyclic aromatic hydrocarbons. The detailed protocols for sample preparation and instrumental analysis, along with the tabulated data and workflow diagram, offer a practical resource for researchers and professionals in various scientific fields. The use of HRMS is emphasized as a critical tool for achieving the necessary selectivity and accuracy in these analyses.
References
Application Notes: The Use of Fluorene-D10 in Environmental Fate and Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a byproduct of incomplete combustion of fossil fuels and other organic materials.[1][2][3] Its presence in soil, water, and air is of environmental concern, making the accurate quantification and understanding of its transport and degradation critical. Fluorene-D10 (C₁₃D₁₀), a deuterated analog of fluorene, serves as an invaluable tool in these studies.[4][5] It is primarily used as a stable isotope-labeled internal standard for analytical quantification, allowing for precise measurement by correcting for analyte losses during sample preparation and analysis. Because its chemical and physical properties are nearly identical to the parent compound, it is an ideal tracer for studying the environmental fate and transport of fluorene.
Key Applications
-
Internal Standard for Quantification: this compound is widely used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). By spiking samples with a known amount of this compound at the beginning of the extraction process, any loss of the target analyte (fluorene) during sample preparation can be accurately accounted for, leading to highly reliable quantitative results.
-
Fate and Transport Studies: Researchers use this compound to trace the movement and degradation of fluorene in various environmental matrices. These studies help determine how the contaminant moves through soil and water, its persistence in the environment, and its potential for reaching sensitive ecosystems or groundwater.
-
Bioavailability Assessment: Deuterated PAHs like this compound can be spiked into contaminated soils to differentiate between the freshly added, more available fraction and the historically bound, recalcitrant fraction. This helps in validating chemical extraction methods that aim to predict the bioavailability of PAHs to organisms like earthworms and plants.
-
Degradation Pathway Analysis: While the degradation pathways are studied using the native compound, this compound can be used in spiked samples to monitor the disappearance of the parent compound over time under various conditions (e.g., microbial degradation, photodegradation), providing data to calculate degradation rates.
Physical and Chemical Properties
The physical and chemical properties of this compound are very similar to its non-deuterated counterpart, which is essential for its role as a tracer and internal standard.
| Property | This compound | Fluorene |
| CAS Number | 81103-79-9 | 86-73-7 |
| Molecular Formula | C₁₃D₁₀ | C₁₃H₁₀ |
| Molecular Weight | 176.28 g/mol | 166.22 g/mol |
| Melting Point | 115-118 °C | 116-117 °C |
| Boiling Point | 293.6 °C at 760 mmHg | 295 °C |
| LogP | 3.25780 | 4.18 |
| Appearance | Colorless or white solid/crystals | White leaflets or flakes |
| Solubility | Insoluble in water, soluble in many organic solvents | Insoluble in water, soluble in organic solvents like ethanol and cyclohexane |
Experimental Protocols
The following are generalized protocols for the analysis of fluorene in environmental samples using this compound as an internal standard. Laboratories should validate these methods for their specific instrumentation and matrices.
Protocol 1: Analysis of Fluorene in Water Samples via SPE and GC/MS
This protocol outlines the extraction and quantification of fluorene from aqueous samples using solid-phase extraction (SPE) with this compound for isotope dilution quantification.
1. Sample Preparation and Spiking:
- Collect a 500 mL water sample in an amber glass bottle.
- Add a known concentration of this compound internal standard solution to the sample.
- Mix thoroughly by inverting the bottle several times.
2. Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., C18 or a specialized carbon cartridge) according to the manufacturer's instructions, typically with dichloromethane (DCM), followed by methanol, and finally reagent water.
- Pass the entire 500 mL water sample through the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
- After the sample has passed through, dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
3. Elution:
- Elute the trapped analytes from the cartridge by passing a small volume of an appropriate solvent, such as dichloromethane (DCM), through the cartridge. Collect the eluate. Repeat the elution step to ensure complete recovery.
- Dry the collected eluate using anhydrous sodium sulfate.
4. Concentration and Analysis:
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial.
- Analyze the extract by GC/MS, operating in Selective Ion Monitoring (SIM) mode for maximum sensitivity.
5. Quantification:
- Identify and integrate the chromatographic peaks for both fluorene and this compound based on their retention times and characteristic mass fragments.
- Calculate the concentration of fluorene in the original sample using the response factor relative to the known concentration of the this compound internal standard.
Protocol 2: Analysis of Fluorene in Soil/Sediment via Ultrasonic Extraction and GC/MS
This protocol describes the extraction of fluorene from solid matrices using ultrasonication, with this compound as an internal standard.
1. Sample Preparation and Spiking:
- Homogenize the soil or sediment sample to ensure uniformity.
- Weigh 10 g (dry weight) of the sample into a glass centrifuge tube or beaker.
- Add a known amount of this compound internal standard solution directly onto the sample.
2. Ultrasonic Extraction:
- Add 20 mL of a suitable extraction solvent (e.g., a mixture of dichloromethane and acetone) to the sample.
- Place the sample in an ultrasonic bath and extract for 15-30 minutes. This process uses sound waves to facilitate the extraction of analytes from the solid matrix.
3. Extract Separation and Cleanup:
- Centrifuge the sample to separate the solvent extract from the solid material.
- Carefully decant the supernatant (the solvent extract) into a clean flask.
- Repeat the extraction process on the solid residue two more times, combining all the extracts.
- If necessary, perform a cleanup step to remove interferences. This can involve passing the extract through a column containing silica gel or alumina.
4. Concentration and Analysis:
- Concentrate the combined, cleaned extracts to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial.
- Analyze by GC/MS in SIM mode as described in Protocol 1.
5. Quantification:
- Calculate the concentration of fluorene based on the response relative to the this compound internal standard, factoring in the initial dry weight of the sample.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in environmental studies.
Caption: General workflow for analyzing environmental samples using an isotopic internal standard.
Caption: Conceptual model of environmental fate and transport pathways for fluorene.
Caption: Simplified microbial degradation pathway of fluorene by Pseudomonas sp. strain F274.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-elution Issues with Fluorene-D10 and other PAHs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution issues with Fluorene-D10 and other Polycyclic Aromatic Hydrocarbons (PAHs) during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in PAH analysis?
A: Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks. In PAH analysis, this is particularly problematic because many PAHs are isomers with similar chemical properties and molecular weights, making them difficult to separate. This can lead to inaccurate identification and quantification of the analytes.[1]
Q2: I suspect co-elution of this compound with another PAH in my GC-MS analysis. How can I confirm this?
A: There are several indicators of co-elution:
-
Asymmetrical peak shapes: Look for peaks that are not perfectly symmetrical (Gaussian). Shoulders or split peaks are strong indicators of an underlying, unresolved peak.
-
Mass spectral impurity: Examine the mass spectrum across the peak. If the mass spectrum is not consistent from the leading edge to the trailing edge of the peak, it suggests that more than one compound is present.
-
Reviewing extracted ion chromatograms: If you know the mass-to-charge ratio (m/z) of the suspected co-eluting compound, you can plot its extracted ion chromatogram and see if it aligns with the peak of this compound. For this compound, the primary ion will be different from its non-deuterated counterpart, which can help in identification.[2]
Q3: What are some common PAHs that co-elute with Fluorene or its deuterated analog, this compound?
A: While specific co-eluting pairs can depend on the analytical method, isomers and compounds with similar boiling points are the most likely candidates. Phenanthrene and Anthracene are isomers of Fluorene and are known to be challenging to separate from each other. While this compound has a slightly different retention time than Fluorene due to the isotopic labeling, it can still be prone to co-elution with other PAHs in complex mixtures.
Q4: My this compound internal standard peak is showing interference. What are the first troubleshooting steps?
A: When your internal standard is compromised, it affects the accuracy of your quantitative results. Here are the initial steps to take:
-
Confirm the interference: Use the methods described in Q2 to confirm that the peak impurity is indeed a co-eluting compound.
-
Check your analytical column: Over time, column performance degrades. A loss of resolution is a common sign of a failing column. Consider replacing it.
-
Review your method parameters: Your GC oven temperature program, carrier gas flow rate, and injection parameters all play a crucial role in separation. Method optimization is often necessary to resolve co-elution.[3][4]
Troubleshooting Guides
Guide 1: Optimizing GC-MS Method Parameters to Resolve Co-elution
If you have confirmed co-elution with this compound, modifying your GC-MS method is a primary strategy for achieving separation.
Experimental Protocol:
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) increases the time the analytes spend interacting with the stationary phase, which can enhance separation.
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. For helium, this is typically around 1-1.5 mL/min. A non-optimal flow rate can lead to band broadening and poor resolution.
-
Select a Different Column: If method optimization on your current column fails, you may need a column with a different stationary phase chemistry. For PAHs, a 5% phenyl-methylpolysiloxane phase is common, but for challenging separations, a more polar column or a longer column may be necessary.
Quantitative Data Summary:
| Parameter | Standard Method | Optimized Method for Co-elution |
| Column | 30m x 0.25mm, 0.25µm 5% phenyl-methylpolysiloxane | 60m x 0.25mm, 0.25µm 5% phenyl-methylpolysiloxane or a column with a different selectivity |
| Initial Temp | 100°C | 80°C |
| Temp Ramp | 10°C/min to 300°C | 5°C/min to 320°C |
| Carrier Gas Flow | 1.2 mL/min (Helium) | 1.0 mL/min (Helium) |
Guide 2: Utilizing Selective Ion Monitoring (SIM) Mode in MS
When chromatographic separation is not fully achievable, using the mass spectrometer in SIM mode can help to selectively quantify this compound without interference from a co-eluting compound, provided they have different mass spectra.
Experimental Protocol:
-
Identify Unique Ions: Determine the mass-to-charge ratios (m/z) of ions that are unique to this compound and the co-eluting PAH. For this compound (C13D10), the molecular ion will be at m/z 176, whereas for natural Fluorene (C13H10), it is m/z 166.
-
Set Up SIM Method: Program the mass spectrometer to only monitor the specific m/z values for your target analytes during their expected retention time window.
-
Quantify Using Unique Ions: Use the peak area of the unique ion for this compound for your calculations. This will exclude any contribution from the co-eluting compound.
Logical Workflow for Troubleshooting Co-elution
Caption: Troubleshooting workflow for co-elution issues.
References
Impact of different SPE sorbents on Fluorene-D10 recovery.
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Solid-Phase Extraction (SPE) recovery of Fluorene-D10.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during SPE?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the SPE workflow. The most common issues include:
-
Improper Sorbent Selection: The choice of SPE sorbent is critical and depends on the sample matrix and the physicochemical properties of the analyte. Using a sorbent that has too weak or too strong of an interaction with this compound can lead to its loss during the loading/washing steps or incomplete elution.
-
Suboptimal pH: The pH of the sample and the sorbent environment can influence the retention of this compound, especially if there are any ionizable matrix components that could interfere with the binding.
-
Inadequate Conditioning and Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and poor retention of the analyte.
-
Breakthrough during Sample Loading: This can occur if the sample is loaded too quickly, if the sample solvent is too strong, or if the sorbent capacity is exceeded.
-
Analyte Loss during Washing: The wash solvent may be too aggressive, leading to the premature elution of this compound along with the interferences.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. The volume of the elution solvent might also be insufficient.
-
Matrix Effects: Components in the sample matrix can interfere with the binding of this compound to the sorbent or co-elute and cause ion suppression/enhancement during analysis, which can be misinterpreted as low recovery.
Q2: Which SPE sorbent is best for this compound recovery?
The optimal sorbent depends on the sample matrix. Here's a general guideline:
-
C18 (Octadecylsilane): This is the most common reversed-phase sorbent for the extraction of nonpolar to moderately polar compounds like PAHs from aqueous samples. It is widely used in EPA Method 8310 for PAH analysis.[1] However, its performance can be variable depending on the specific brand and experimental conditions.
-
Silica Gel: As a normal-phase sorbent, silica gel is used to separate PAHs from non-polar matrices like oils and fats. It is effective in removing lipid interferences.
-
Polymeric Sorbents (e.g., Polystyrene-divinylbenzene - PS-DVB, Oasis HLB, Strata-X): These sorbents offer a wider pH stability range and can have higher capacities compared to silica-based sorbents.[2] They are often a good choice for a broad range of analytes and complex matrices, sometimes providing better recoveries than C18.[3][4]
-
Dual-Layer/Mixed-Mode Sorbents (e.g., Florisil® and Z-Sep/C18): These cartridges are designed for complex matrices like fatty samples and can provide excellent cleanup and recovery by combining different retention mechanisms.[5]
Q3: I am seeing very low recovery for fluorene with a C18 cartridge. Is this normal?
While C18 is a standard choice for PAH analysis, very low recoveries are not typical but have been reported under certain conditions. One study reported a recovery as low as 16.5% for fluorene using a C18 sorbent. This highlights the sensitivity of SPE to the specific protocol and materials used. Such a low recovery warrants a thorough troubleshooting process, starting with the evaluation of each step of your SPE procedure.
Troubleshooting Guides
Guide 1: Low Recovery of this compound
This guide will help you diagnose and resolve issues related to poor recovery of your internal standard.
Step 1: Identify the Source of Analyte Loss
To pinpoint where this compound is being lost, collect and analyze each fraction from your SPE procedure separately:
-
Sample Load Flow-through: The liquid that passes through the cartridge during sample application.
-
Wash Eluate: The solvent used to wash the cartridge after sample loading.
-
Final Eluate: The solvent used to elute your analyte of interest.
Analyzing these fractions will tell you if the analyte is not being retained, being washed away, or is irreversibly adsorbed to the sorbent.
Step 2: Troubleshooting Based on Findings
| Symptom | Potential Cause | Recommended Solution |
| This compound found in the sample load flow-through | 1. Incorrect sorbent choice: The sorbent is not retaining the analyte. 2. Sample solvent is too strong: The solvent has a higher affinity for the analyte than the sorbent. 3. Incorrect pH: The pH of the sample is preventing proper interaction with the sorbent. 4. Sorbent bed is not properly conditioned/equilibrated: The sorbent is not activated for retention. 5. Flow rate is too high: Insufficient contact time between the analyte and the sorbent. 6. Sorbent overload: The amount of analyte and matrix components exceeds the sorbent's capacity. | 1. Select a sorbent with a stronger retention mechanism for PAHs (e.g., a different brand of C18, a polymeric sorbent). 2. Dilute the sample with a weaker solvent (e.g., water for reversed-phase SPE). 3. Adjust the sample pH to ensure this compound is in a neutral form for reversed-phase SPE. 4. Ensure the sorbent is properly wetted with a suitable solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample matrix. Do not let the sorbent dry out before loading the sample. 5. Decrease the sample loading flow rate. 6. Use a larger mass of sorbent or dilute the sample. |
| This compound found in the wash eluate | 1. Wash solvent is too strong: The wash solvent is eluting the analyte along with the interferences. | 1. Decrease the strength of the wash solvent (e.g., increase the aqueous content in a reversed-phase method). Perform a wash solvent optimization by testing different solvent strengths. |
| This compound is not found in any fraction or at very low levels in the final eluate | 1. Elution solvent is too weak: The solvent is not strong enough to desorb the analyte from the sorbent. 2. Insufficient elution solvent volume: Not enough solvent is used to completely elute the analyte. 3. Irreversible binding: Strong secondary interactions between the analyte and the sorbent. | 1. Increase the strength of the elution solvent (e.g., use a stronger organic solvent like acetone or dichloromethane). 2. Increase the volume of the elution solvent and consider a two-step elution. 3. Try a different sorbent with a different chemistry. Adding a small amount of a modifier to the elution solvent may also help. |
Logical Troubleshooting Workflow
Here is a visual representation of the troubleshooting process for low internal standard recovery.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Optimizing Mass Spectrometry Source Conditions for Fluorene-D10 Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing mass spectrometry (MS) source conditions for the analysis of Fluorene-d10.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the analysis of this compound, a deuterated polycyclic aromatic hydrocarbon (PAH) often used as an internal standard.[1]
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Inappropriate ionization technique. This compound, being a non-polar compound, may not ionize efficiently with Electrospray Ionization (ESI). | Consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally more suitable for non-polar to moderately polar compounds.[2][3] |
| Suboptimal source parameters (e.g., temperature, gas flow, voltages). | Systematically optimize key source parameters. Start with the vaporizer/source temperature, followed by nebulizer and auxiliary gas flows, and finally source voltages. | |
| In-source fragmentation. | Reduce the fragmentor or cone voltage to minimize unwanted fragmentation of the molecular ion.[4] | |
| Unstable or Fluctuating Signal | Inconsistent spray or nebulization. | Check for clogs in the sample capillary or nebulizer. Ensure a consistent and fine mist is being generated. Adjust the nebulizer gas pressure as needed. |
| Matrix effects from co-eluting compounds. | Improve chromatographic separation to isolate this compound from interfering matrix components.[3] Consider sample cleanup procedures if the matrix is complex. | |
| Inappropriate solvent system. | Ensure the mobile phase is compatible with the chosen ionization technique. For APCI, a protic solvent can aid in protonation. | |
| High Background Noise | Contaminated source or transfer optics. | Perform routine source cleaning and maintenance as recommended by the instrument manufacturer. |
| Solvent contamination. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. | |
| Poor Peak Shape | Suboptimal gas flows or temperatures. | Optimize nebulizer and auxiliary gas flows to ensure proper desolvation and ion focusing. Adjust source and transfer line temperatures to prevent peak tailing or broadening. For GC-MS applications, maintaining high enough temperatures for the inlet and transfer line is crucial. |
| Incompatible mobile phase. | Ensure the mobile phase composition and gradient are optimized for the analyte and column chemistry. |
Frequently Asked Questions (FAQs)
Q1: Which ionization source is better for this compound analysis, ESI or APCI?
A1: For non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique. ESI is more suitable for polar and ionizable molecules. However, it is always recommended to screen both techniques if available to determine the optimal choice for your specific experimental conditions.
Q2: What are the typical starting MS source parameters for this compound analysis using APCI?
A2: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development based on typical values for PAHs and related compounds.
| Parameter | Typical Starting Value (APCI) |
| Vaporizer Temperature | 350 - 450 °C |
| Ion Transfer Tube/Capillary Temperature | 250 - 320 °C |
| Sheath Gas Flow | 30 - 50 arbitrary units |
| Auxiliary Gas Flow | 5 - 15 arbitrary units |
| Corona Discharge Current | 3 - 5 µA |
| Capillary Voltage | 1 - 3 kV |
| Source CID/Fragmentor Voltage | 10 - 20 V |
Q3: How can I improve the sensitivity for this compound analysis?
A3: To enhance sensitivity, a systematic optimization of the MS source parameters is crucial. This can be achieved through a Design of Experiments (DOE) approach or by manually optimizing one parameter at a time. Ensure the use of high-purity solvents and a clean MS source. For GC-MS, pulsed splitless injections can maximize the transfer of PAHs into the column.
Q4: What should I do if I observe significant in-source fragmentation?
A4: In-source fragmentation can lead to a decrease in the abundance of the precursor ion and complicate data analysis. To minimize this, gradually reduce the energy in the source by lowering the fragmentor voltage (also known as cone voltage or source CID).
Experimental Protocol: Optimizing MS Source Conditions for this compound
This protocol outlines a systematic approach to optimize MS source conditions for the analysis of this compound.
1. Initial Instrument Setup:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration that provides a moderate signal.
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10-20 µL/min).
-
Set the mass spectrometer to monitor the expected m/z of the protonated this compound molecule ([M+H]⁺).
2. Ion Source Selection (Screening Phase):
-
If both ESI and APCI sources are available, perform a preliminary screening with each to determine which provides a better signal for this compound.
-
Based on the chemical properties of this compound, APCI is expected to yield better results.
3. Optimization of Key Source Parameters (APCI):
-
Vaporizer/Source Temperature: While continuously infusing the standard, vary the vaporizer temperature in increments (e.g., 25 °C) within the typical range (e.g., 300-500 °C). Monitor the signal intensity and stability to find the optimal temperature.
-
Nebulizer and Auxiliary Gas Flows: Once the optimal temperature is set, adjust the nebulizer gas flow to achieve a stable and fine spray. Then, vary the auxiliary gas flow to maximize the signal intensity.
-
Corona Discharge Current: Adjust the corona discharge current within the recommended range (e.g., 1-10 µA) to find the setting that provides the best signal-to-noise ratio.
-
Source Voltages (Capillary, Fragmentor/Cone): Optimize the capillary voltage to maximize ion transmission. Finally, adjust the fragmentor/cone voltage to maximize the signal of the precursor ion while minimizing any in-source fragmentation.
4. Final Evaluation with Chromatography:
-
Once the source parameters are optimized via direct infusion, incorporate the optimized method into your LC-MS or GC-MS workflow.
-
Perform an injection of your this compound standard and representative samples to confirm the performance under chromatographic conditions. Minor adjustments to the parameters may be necessary to account for the mobile phase composition and flow rate.
Visualizations
Caption: Experimental workflow for optimizing MS source conditions.
Caption: Troubleshooting logic for low MS signal intensity.
References
Preventing degradation of Fluorene-D10 during sample preparation.
Welcome to the technical support center for Fluorene-D10. This resource is designed for researchers, scientists, and drug development professionals to provide essential guidance on preventing the degradation of this compound during sample preparation. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: As a deuterated polycyclic aromatic hydrocarbon (PAH), this compound is susceptible to several degradation pathways:
-
Oxidation: This is a common degradation route for PAHs, particularly when exposed to light, heat, and oxygen. The presence of metal ions can also catalyze oxidative processes.[1]
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Photodegradation: Exposure to UV light, and even ambient laboratory light over extended periods, can induce photochemical reactions, leading to the breakdown of the fluorene structure. In studies on fluorene, photoproducts such as 9-fluorenone and 9-hydroxyfluorene have been identified.
-
Hydrogen-Deuterium (H-D) Exchange: While the deuterium atoms on the aromatic ring of this compound are generally stable, extreme pH conditions (highly acidic or basic) can potentially facilitate H-D exchange with protons from the solvent, compromising isotopic purity.[2][3] It is crucial to avoid acidic or basic aqueous solutions.[2]
-
Microbial Degradation: If samples, particularly those from environmental matrices, are not stored correctly, microorganisms can metabolize fluorene and its derivatives.[1]
Q2: How can I prevent the oxidation of this compound in my samples?
A2: To minimize oxidation, consider the following preventative measures:
-
Use of Amber Glassware: Always use amber vials or glassware to protect the sample from light.
-
Inert Atmosphere: When possible, perform sample preparation steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Control Temperature: Keep samples cool and avoid unnecessary exposure to high temperatures. Store stock solutions and samples at recommended low temperatures (e.g., -20°C).
Q3: What are the ideal storage conditions for this compound stock solutions and samples?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Stock Solutions: Store stock solutions in a well-sealed amber vial at -20°C or colder for long-term storage. For daily use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles of the main stock.
-
Prepared Samples: Samples containing this compound should be stored in a cool, dark place, typically refrigerated at 2-8°C, and analyzed as quickly as possible. If longer storage is necessary, freezing at -20°C is recommended.
Q4: Which solvents are recommended for preparing this compound solutions?
A4: The choice of solvent is crucial to prevent degradation and H-D exchange.
-
Recommended Solvents: High-purity aprotic solvents such as acetone, acetonitrile, or cyclohexane are generally recommended for dissolving and preparing solutions of this compound. The solvent should also be compatible with your analytical method (e.g., GC-MS).
-
Solvents to Avoid: Avoid using acidic or basic aqueous solutions, as these can promote H-D exchange. Also, be mindful of solvents that may contain impurities that could initiate degradation.
Q5: What are the analytical signs of this compound degradation?
A5: Degradation of this compound can be observed in your analytical data:
-
Chromatographic Profile: In chromatographic analyses like GC-MS, degradation may manifest as a decrease in the peak area or height of this compound, the appearance of new, unexpected peaks, or a distorted peak shape.
-
Inconsistent Internal Standard Response: If this compound is used as an internal standard, degradation will lead to inconsistent response ratios with the target analyte, affecting the accuracy and precision of quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or no this compound signal in GC-MS analysis | Degradation during sample preparation: Exposure to light, heat, or reactive matrix components. | - Prepare samples under subdued light and use amber vials.- Keep samples cool throughout the preparation process.- Evaluate the sample matrix for reactive compounds and consider cleanup steps. |
| Improper storage: The standard may have degraded due to exposure to light or elevated temperatures. | - Prepare fresh working solutions from a properly stored stock solution and re-analyze. | |
| Active sites in the GC system: The liner or the front of the column may have active sites causing analyte degradation. | - Replace the GC inlet liner.- If the problem persists, clip about a meter from the front end of the column. | |
| High variability in this compound peak area across samples | Inconsistent spiking: Inaccurate or inconsistent addition of the internal standard to samples. | - Ensure pipettes are calibrated and use a consistent pipetting technique. |
| Solvent evaporation from vials: If using an autosampler, solvent evaporation can concentrate the sample. | - Use fresh vials with properly sealed caps for each injection.- Check the condition of the vial septum. | |
| Matrix effects: Variations in the sample matrix can cause ion suppression or enhancement. | - Optimize sample cleanup procedures to remove interfering matrix components. | |
| Appearance of unexpected peaks in the chromatogram | Contamination: Contamination from the solvent, glassware, or the GC system itself. | - Analyze a solvent blank to check for contamination.- Ensure all glassware is thoroughly cleaned.- Check the GC system for contamination, including the septum, liner, and split vent trap. |
| Degradation products: The new peaks could be degradation products of this compound. | - Compare the chromatogram to a freshly prepared standard to see if the peaks are present.- If degradation is suspected, review the sample preparation and storage procedures. |
Experimental Protocols
Protocol for Assessing this compound Stability in a New Sample Matrix
Objective: To determine if the sample matrix and preparation procedure cause degradation of this compound.
Methodology:
-
Prepare a Blank Matrix Spike: Spike the this compound internal standard into a blank sample matrix (known to be free of the analyte) at the same concentration used in your analytical method.
-
Simulate Sample Preparation: Process this spiked blank matrix sample using your entire sample preparation workflow (e.g., extraction, concentration, solvent exchange).
-
Time-Point Analysis: Analyze the processed sample at different time points (e.g., immediately after preparation, after 4 hours, and after 24 hours of storage under typical conditions).
-
Data Analysis: Monitor the peak area of this compound. A significant decrease in the peak area over time indicates instability and degradation.
Visualizations
Caption: Workflow for assessing this compound stability in a sample matrix.
Caption: Potential degradation pathways for this compound.
References
Column selection for optimal separation of Fluorene-D10.
Technical Support Center: Fluorene-D10 Separation
Welcome to the technical support center for the optimal separation of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary chromatography technique for the analysis of this compound?
A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for the analysis of this compound, which is a polycyclic aromatic hydrocarbon (PAH).
-
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (MS), is a highly sensitive and selective method for analyzing PAHs. It is well-suited for volatile and semi-volatile compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection is also a powerful technique, offering enhanced selectivity for PAHs.[1] Reversed-phase HPLC is the most common approach.
The choice between GC and HPLC often depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: Which type of GC column is best suited for the separation of this compound?
A2: For the GC analysis of PAHs like this compound, a non-polar or mid-polarity column is generally recommended. The selection of the stationary phase is the most critical factor.[2][3]
-
Non-polar stationary phases separate compounds primarily by their boiling points.[4]
-
Application-specific columns , such as those designed for semi-volatile organic compounds (SVOCs), are often optimized for PAH analysis and can provide excellent separation of critical isomers.[5]
The ideal GC column should feature low bleed, high inertness, and thermal stability to ensure accurate and reproducible results, especially for trace analysis.
Q3: What are the key considerations for selecting an HPLC column for this compound analysis?
A3: When selecting an HPLC column, the primary considerations are the stationary phase, particle size, and column dimensions.
-
Stationary Phase : A C18 stationary phase is the most common choice for reversed-phase separation of PAHs. Polymerically bonded C18 phases are particularly effective for separating geometric isomers of PAHs.
-
Particle Size : Columns with smaller particle sizes (e.g., 1.8 µm, 2.7 µm) offer higher resolution and faster analysis times. However, they also generate higher backpressure.
-
Column Dimensions : Shorter, narrower columns can increase sensitivity and reduce solvent consumption, while longer columns provide higher resolution for complex mixtures.
Q4: How do I choose the optimal column dimensions for my GC analysis?
A4: The choice of column length, internal diameter (ID), and film thickness impacts resolution, analysis time, and sample capacity.
-
Length : A 30-meter column typically offers a good balance between resolution and analysis time. Shorter columns can be used for faster analysis if resolution is sufficient, while longer columns (e.g., 60 m) may be needed for very complex samples.
-
Internal Diameter (ID) : A 0.25 mm ID is a common choice that provides a good compromise between efficiency and sample capacity. For higher resolution, a smaller ID (e.g., 0.18 mm) can be used, but this may require specialized equipment.
-
Film Thickness : A standard film thickness of 0.25 µm is suitable for most PAH analyses. Thicker films can increase retention for highly volatile compounds, while thinner films can provide sharper peaks and reduce column bleed.
Troubleshooting Guide
Q5: I am observing poor peak shapes (e.g., tailing or fronting) for this compound. What are the possible causes and solutions?
A5: Poor peak shape is a common issue that can often be resolved by systematically checking several factors.
-
Adsorption : Analyte adsorption to active sites in the GC inlet or column can cause peak tailing.
-
Solution : Use a highly inert column and a deactivated inlet liner. Consider using a liner with glass wool.
-
-
Sample Solvent Mismatch (HPLC) : If the sample solvent is significantly stronger than the mobile phase, it can lead to distorted peaks.
-
Solution : Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Overload : Injecting too much sample can lead to fronting peaks.
-
Solution : Dilute the sample or reduce the injection volume.
-
-
Dead Volume : Excessive volume between the injector, column, and detector can cause peak broadening.
-
Solution : Ensure proper column installation and minimize the length of connecting tubing.
-
dot
Caption: Troubleshooting flowchart for poor peak shape.
Q6: How can I improve the resolution between this compound and other closely eluting PAHs?
A6: Improving resolution may require adjusting several chromatographic parameters.
-
Change Stationary Phase : This has the greatest impact on selectivity. If using a non-polar column, consider a mid-polarity phase with phenyl or cyanopropyl functional groups to introduce different separation mechanisms.
-
Optimize Temperature Program (GC) : A slower temperature ramp can increase the separation between closely eluting compounds.
-
Adjust Mobile Phase (HPLC) : Modifying the mobile phase composition or using a gradient elution can improve resolution.
-
Increase Column Length : Doubling the column length can increase resolving power by approximately 40%.
-
Decrease Column ID : A smaller internal diameter increases column efficiency and, consequently, resolution.
Q7: My GC-MS analysis of PAHs suffers from high background noise and column bleed. What can I do?
A7: High background and column bleed can compromise sensitivity, especially for late-eluting compounds.
-
Use a Low-Bleed Column : Select a column specifically designed for MS applications, which will have lower bleed at high temperatures.
-
Condition the Column : Properly condition the column according to the manufacturer's instructions before use.
-
Check for Leaks : Air leaks in the GC system can cause column degradation and increase background noise.
-
Use High-Purity Gas : Ensure the carrier gas is of high purity and use gas purifiers.
Data and Protocols
GC Column Selection Guide
The following table provides a summary of common GC stationary phases for PAH analysis.
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Best For |
| 100% Dimethylpolysiloxane | Non-polar | Boiling Point | General purpose screening |
| 5% Phenyl-methylpolysiloxane | Non-polar | Boiling Point & π-π interactions | Standard PAH analysis (e.g., EPA methods) |
| 50% Phenyl-methylpolysiloxane | Intermediate | π-π interactions & dipole moments | Enhanced separation of aromatic isomers |
HPLC Column Comparison for PAH Analysis
This table compares typical HPLC columns used for PAH separations.
| Column Name | Particle Size (µm) | Dimensions (mm) | Key Features |
| Ascentis® Express PAH | 2.7 | Varies | Fused-Core® particles for high efficiency at lower backpressure. |
| Agilent Eclipse PAH | 1.8, 3.5, 5 | Varies | Polymerically bonded C18 for excellent isomer separation. |
Detailed Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis
This protocol is a general starting point and may require optimization.
-
Column : 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector : Splitless mode, 280 °C.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program :
-
Initial temperature: 90 °C, hold for 5 minutes.
-
Ramp to 270 °C at 20 °C/min.
-
Hold at 270 °C for 23 minutes.
-
-
MS Transfer Line : 320 °C.
-
MS Source : 320 °C.
-
Detection : Mass spectrometer in Selected Ion Monitoring (SIM) mode.
Protocol 2: HPLC-UV/Fluorescence Method for this compound Analysis
This protocol is based on common methods for PAH analysis.
-
Column : C18, 2.7 µm, 100 mm x 4.6 mm.
-
Mobile Phase : Acetonitrile and Water.
-
Gradient :
-
Start at 50% Acetonitrile.
-
Ramp to 100% Acetonitrile over 10 minutes.
-
Hold at 100% Acetonitrile for 5 minutes.
-
-
Flow Rate : 1.5 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm or Fluorescence detector with appropriate excitation and emission wavelengths for Fluorene.
dot
Caption: Logical workflow for analytical column selection.
References
Validation & Comparative
The Performance of Fluorene-D10 as an Internal Standard: A Comparative Guide for PAH Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Fluorene-D10, a deuterated form of the PAH fluorene, is a commonly employed internal standard in mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of this compound's performance against other commonly used internal standards, supported by experimental data and detailed protocols.
The Role and Performance of an Internal Standard
An internal standard (IS) is a compound with similar chemical and physical properties to the analytes of interest, which is added in a constant, known amount to all calibration standards and samples. Its purpose is to correct for variations in analytical procedures, such as sample injection volume, and to compensate for any loss of analyte during sample preparation. The performance of an internal standard is not evaluated by its own linearity over a concentration range, but rather by the linearity and accuracy of the calibration curves it helps to generate for the target analytes. An ideal internal standard should produce a consistent response across all analyses and lead to high correlation coefficients (R²) for the calibration curves of the target compounds.
This compound is frequently used in PAH analysis due to its structural similarity to many target PAHs and its distinct mass-to-charge ratio from its non-deuterated counterpart, which prevents interference.[1][2] It is often included in internal standard mixtures for standardized methods, such as U.S. EPA Method 8270 for the analysis of semi-volatile organic compounds.[3][4][5]
Comparative Performance of this compound and Alternatives
The effectiveness of this compound as an internal standard is best demonstrated by the quality of the calibration curves it produces for various PAH analytes. The following tables present a summary of performance data, comparing calibration curves generated using this compound with those using other common deuterated PAH internal standards.
| Analyte | Internal Standard | Calibration Range (ng/mL) | Linearity (R²) |
| Naphthalene | Acenaphthene-d10 | 1 - 200 | >0.999 |
| Acenaphthylene | Acenaphthene-d10 | 1 - 200 | >0.999 |
| Acenaphthene | Acenaphthene-d10 | 1 - 200 | >0.999 |
| Fluorene | Acenaphthene-d10 | 1 - 200 | >0.999 |
| Phenanthrene | Phenanthrene-d10 | 1 - 200 | >0.999 |
| Anthracene | Phenanthrene-d10 | 1 - 200 | >0.999 |
| Fluoranthene | Phenanthrene-d10 | 1 - 200 | >0.999 |
| Pyrene | Phenanthrene-d10 | 1 - 200 | >0.999 |
| Benz(a)anthracene | Chrysene-d12 | 1 - 200 | >0.999 |
| Chrysene | Chrysene-d12 | 1 - 200 | >0.999 |
| Benzo(b)fluoranthene | Perylene-d12 | 1 - 200 | >0.999 |
| Benzo(k)fluoranthene | Perylene-d12 | 1 - 200 | >0.999 |
| Benzo(a)pyrene | Perylene-d12 | 1 - 200 | >0.999 |
| Indeno(1,2,3-cd)pyrene | Dibenzo(a,h)anthracene-d14 | 1 - 200 | >0.999 |
| Dibenz(a,h)anthracene | Dibenzo(a,h)anthracene-d14 | 1 - 200 | >0.999 |
| Benzo(ghi)perylene | Dibenzo(a,h)anthracene-d14 | 1 - 200 | >0.999 |
| Various PAHs | Triphenylene (unlabeled) | 1 - 20 | >0.99 |
| Various PAHs | ¹³C-labeled PAHs | 5 - 250 | >0.999 |
Note: The data in this table is compiled from multiple sources to illustrate typical performance. Direct comparison is most accurate when data is generated from the same study under identical conditions.
As the data suggests, excellent linearity (R² > 0.999) is achievable for a wide range of PAHs using various deuterated internal standards, including those structurally similar to this compound. Studies often use a suite of deuterated PAHs as internal standards, where each internal standard is used to quantify analytes with similar retention times and chemical properties. For instance, Acenaphthene-d10 is commonly used for earlier eluting PAHs like fluorene. Other alternatives to deuterated standards include ¹³C-labeled compounds and fluorinated PAHs, which can also provide excellent results.
Experimental Protocol: Calibration Curve for PAH Analysis using GC-MS
The following is a generalized protocol for generating a calibration curve for the analysis of PAHs using an internal standard like this compound.
1. Preparation of Stock Solutions:
-
PAH Analyte Stock Solution: Prepare a stock solution containing a mixture of the target PAH analytes in a suitable solvent (e.g., methylene chloride or isooctane) at a known concentration (e.g., 10 µg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (or other selected internal standards) in the same solvent at a known concentration (e.g., 50 µg/mL).
2. Preparation of Calibration Standards:
-
Create a series of calibration standards by performing serial dilutions of the PAH analyte stock solution to achieve a desired concentration range (e.g., 1, 2, 10, 20, 100, 200, and 1000 ng/mL).
-
Spike each calibration standard (and a solvent blank) with a constant amount of the internal standard stock solution to achieve a fixed concentration (e.g., 500 ng/mL).
3. GC-MS Analysis:
-
Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5MS) and a temperature program that effectively separates the target PAH analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor for characteristic ions of both the target analytes and the internal standard.
4. Data Analysis:
-
For each calibration standard, determine the peak area of each target analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the following formula: RF = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Concentration of Analyte)
-
Plot a calibration curve of the area ratio (Area of Analyte / Area of Internal Standard) against the concentration of the analyte.
-
Perform a linear regression on the data points to determine the equation of the line and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.
Experimental Workflow
Caption: Workflow for generating a calibration curve using an internal standard.
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of PAHs. Its performance is comparable to other deuterated PAHs, and its use, when implemented with a well-validated experimental protocol, consistently leads to highly linear calibration curves (R² > 0.999) over a wide range of analyte concentrations. The selection of an internal standard should be based on the specific PAHs being analyzed, with consideration given to structural similarity and retention time. For comprehensive PAH analysis, a suite of deuterated internal standards, often including a compound from the fluorene family, is a common and effective strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 81103-79-9 [smolecule.com]
- 3. EPA 8270 Semivolatile Internal Standard Mix certified reference material, 2000 μg/mL each component in methylene chloride, ampule of 25 mL | Sigma-Aldrich [sigmaaldrich.com]
- 4. EPA Method 8270 Internal Standard Mixture 4000 µg/mL in Dichloromethane [lgcstandards.com]
- 5. EPA 8270半挥发性内标混标 certified reference material, TraceCERT®, 2000 μg/mL each component in methylene chloride, ampule of 2 × 1 mL | Sigma-Aldrich [sigmaaldrich.com]
The Pivotal Role of Fluorene-D10 in Ensuring Accuracy and Precision in PAH Analysis
A Comparative Guide for Researchers and Scientists
The accurate and precise quantification of Polycyclic Aromatic Hydrocarbons (PAHs) is of paramount importance in environmental monitoring, food safety, and toxicology studies due to the carcinogenic and mutagenic properties of many of these compounds. The use of internal standards is a critical component of robust analytical methodologies, compensating for variations in sample preparation and instrumental analysis. Among the various internal standards available, deuterated compounds, such as Fluorene-D10, have become a staple in high-precision PAH analysis, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comparative overview of the performance of this compound and other internal standards, supported by experimental data, to assist researchers in selecting the most appropriate standards for their analytical needs.
The Gold Standard: Deuterated Internal Standards
Isotopically labeled internal standards, particularly deuterated and 13C-labeled analogs of the target analytes, are considered the "gold standard" in mass spectrometry-based quantification.[1] The underlying principle is that these labeled compounds exhibit nearly identical chemical and physical properties to their native counterparts. This similarity ensures that they behave in the same manner during all stages of the analytical process, including extraction, cleanup, and chromatographic separation.[1] Consequently, any loss of analyte during sample processing or variations in instrument response can be accurately corrected for by monitoring the signal of the isotopically labeled internal standard.
Performance Comparison of Internal Standards in PAH Analysis
Deuterated PAHs are widely used and have demonstrated excellent performance in correcting for analytical variability. For instance, in the analysis of PAHs in mineral water using dispersive liquid-liquid microextraction and GC-MS with anthracene-d10 as an internal standard, recoveries ranged from 71% to 90% with relative standard deviations (RSDs) between 4% and 11%.[2] Similarly, a study on PAH analysis in fish samples utilizing a suite of deuterated internal standards reported recoveries between 80% and 139% with RSDs below 6%.
While specific performance data for this compound is often grouped with other deuterated standards, its structural similarity to the 3-ring PAHs makes it an excellent choice for their quantification. It is important to note that the choice of internal standard should ideally match the physicochemical properties of the target analyte as closely as possible. Therefore, a cocktail of several deuterated PAHs is often employed to cover the entire range of PAHs being analyzed, from the more volatile 2- and 3-ring compounds to the less volatile 5- and 6-ring structures.
A comparative study on the use of 13C-labeled versus deuterium-labeled PAHs as internal standards revealed that deuterium-labeled standards can sometimes lead to a slight underestimation of PAH concentrations (1.9-4.3% lower). This is attributed to the higher stability of the deuterated compounds during certain extraction techniques like pressurized liquid extraction. While this difference is relatively small, it is a factor to consider for methods requiring the highest level of accuracy.
The following table summarizes recovery and precision data for various PAHs using different deuterated internal standards, as reported in several validation studies. This data, while not from a single comparative experiment, allows for an informed assessment of the expected performance.
Table 1: Performance of Deuterated Internal Standards in PAH Analysis from Various Studies
| Analyte | Internal Standard(s) Used | Matrix | Recovery (%) | Precision (%RSD) | Reference |
| 13 PAHs | Anthracene-d10 | Mineral Water | 71 - 90 | 4 - 11 | [2] |
| 16 PAHs | Mix of Deuterated PAHs | Fish Tissue | 80 - 139 | < 6 | |
| 4 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | Home Meal Replacement Products | 81.09 - 116.42 | 0.07 - 10.73 | [3] |
| 15+1 EU Priority PAHs | Chrysene-D12, Perylene-D12 | Palm Oil | 76.15 - 88.11 | Not Reported | |
| 8 PAHs | Mix of Deuterated PAHs | Herbal Medicines | 70.4 - 123.7 | 0.2 - 8.6 |
Experimental Protocols for PAH Analysis using this compound
A robust and reliable method for PAH analysis is essential for generating high-quality data. The following is a representative experimental protocol for the analysis of PAHs in a solid matrix (e.g., soil, sediment, or food) using GC-MS with this compound and other deuterated internal standards. This protocol is a synthesis of best practices and methodologies described in various validated methods, including those from the U.S. Environmental Protection Agency (EPA).
Sample Preparation and Extraction
-
Homogenization: Homogenize the solid sample to ensure representativeness.
-
Spiking with Internal Standards: Accurately weigh a portion of the homogenized sample (e.g., 5-10 g) into an extraction thimble or vessel. Spike the sample with a known amount of a solution containing this compound and other appropriate deuterated PAH internal standards. The selection of other internal standards should cover the range of PAHs being analyzed (e.g., Naphthalene-d8, Phenanthrene-d10, Chrysene-d12, Perylene-d12).
-
Extraction: Extract the PAHs from the sample using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE). A common solvent system for extraction is a mixture of hexane and acetone (1:1, v/v).
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
Sample Cleanup
-
Solid-Phase Extraction (SPE): To remove interfering compounds from the sample matrix, perform a cleanup step using a solid-phase extraction (SPE) cartridge. A silica gel or Florisil cartridge is commonly used for this purpose.
-
Elution: Elute the PAHs from the SPE cartridge with an appropriate solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
GC-MS Analysis
-
Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Inlet: Split/splitless injector at 280 °C, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 320 °C (hold for 10 min).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for each target PAH and deuterated internal standard.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the internal standards. Analyze the calibration standards using the same GC-MS method as the samples.
-
Quantification: Identify and quantify the target PAHs in the samples by comparing their retention times and the ratio of their peak areas to that of the corresponding internal standard against the calibration curve.
Visualizing the Workflow and Logical Relationships
To provide a clear understanding of the analytical process and the role of the internal standard, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Fluorene-D10 and Other Deuterated PAH Internal Standards
In the precise quantification of polycyclic aromatic hydrocarbons (PAHs), the use of deuterated internal standards is a cornerstone of robust analytical methodology, particularly for isotope dilution mass spectrometry (IDMS) techniques coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). These standards are essential for correcting analyte losses during sample preparation and for compensating for variations in instrument response. Among the array of available deuterated PAHs, Fluorene-D10 serves as a critical internal standard. This guide provides a comprehensive comparison of this compound with other commonly employed deuterated PAH internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Deuterated PAH Internal Standards
The selection of an appropriate internal standard is contingent on the specific PAHs being targeted in an analysis. Ideally, an internal standard should be chemically similar to the analyte of interest, elute at a similar retention time, but be mass-spectrometrically distinguishable. Deuterated PAHs are widely used for this purpose as they exhibit physicochemical properties very similar to their native counterparts.[1][2]
A suite of deuterated PAHs is often used to cover the broad range of molecular weights and volatilities of the target analytes.[3][4] A single internal standard may not be sufficient to accurately quantify all PAHs in a complex mixture, which can lead to biased results.[5]
The following table summarizes the key physicochemical properties of this compound and other frequently used deuterated PAH internal standards.
Table 1: Physicochemical Properties of Common Deuterated PAH Internal Standards
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Naphthalene-D8 | C₁₀D₈ | 136.23 | 218 |
| Acenaphthene-D10 | C₁₂D₁₀ | 164.28 | 279 |
| This compound | C₁₃D₁₀ | 176.29 | 295 |
| Phenanthrene-D10 | C₁₄D₁₀ | 188.31 | 340 |
| Chrysene-D12 | C₁₈D₁₂ | 240.39 | 448 |
| Perylene-D12 | C₂₀D₁₂ | 264.40 | 493 |
Quantitative performance data, such as recovery rates and limits of detection, are highly dependent on the matrix, extraction method, and analytical instrumentation. The table below presents typical performance data gleaned from various studies to provide a comparative overview.
Table 2: Representative Performance Data of Deuterated PAH Internal Standards
| Internal Standard | Typical Matrix | Analytical Method | Average Recovery (%) | Typical Limit of Quantification (LOQ) |
| Naphthalene-D8 | Air, Water, Soil | GC-MS | 70-110 | 0.1 - 5 ng/g |
| Acenaphthene-D10 | Air, Water, Sediment | GC-MS | 75-115 | 0.1 - 5 ng/g |
| This compound | Cosmetics, Environmental | GC-MS/MS | 85-120 | 0.05 - 0.2 mg/kg |
| Phenanthrene-D10 | Water, Sediment, Biota | GC-MS, LC-MS | 80-120 | 0.05 - 2 ng/g |
| Chrysene-D12 | Air, Soil, Sediment | GC-MS | 80-110 | 0.1 - 2 ng/g |
| Perylene-D12 | Air, Soil, Sediment | GC-MS | 70-110 | 0.1 - 2 ng/g |
Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Accurate and reproducible PAH analysis relies on well-defined and validated experimental protocols. The following sections detail generalized methodologies for sample preparation and analysis using deuterated internal standards, based on established methods such as those from the U.S. Environmental Protection Agency (EPA).
Sample Preparation and Extraction
-
Spiking with Internal Standards : Prior to extraction, a known amount of the deuterated internal standard solution, containing this compound and other selected standards, is added to the sample.
-
Extraction : The choice of extraction technique depends on the sample matrix.
-
Solid Samples (Soil, Sediment, Tissue) : Pressurized Liquid Extraction (PLE), Soxhlet extraction, or Microwave-Assisted Extraction (MAE) are commonly used. Toluene or a mixture of acetone and hexane are typical extraction solvents.
-
Liquid Samples (Water) : Liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge is frequently employed.
-
-
Cleanup : The raw extract often contains interfering compounds that need to be removed. This is typically achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Concentration : The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation : A gas chromatograph equipped with a capillary column (e.g., DB-5ms) interfaced with a mass spectrometer is used.
-
Injection : A small volume of the final extract (e.g., 1 µL) is injected into the GC.
-
Chromatographic Conditions : The GC oven temperature is programmed to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.
-
Mass Spectrometry : The mass spectrometer is operated in the electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to monitor the characteristic ions of the native PAHs and the deuterated internal standards.
Visualizing the Workflow and Selection Logic
To better illustrate the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of PAHs using deuterated internal standards.
Caption: Logical considerations for selecting an appropriate deuterated PAH internal standard.
Concluding Remarks
This compound is a valuable and commonly used deuterated internal standard for the analysis of mid-range molecular weight PAHs. However, for comprehensive and accurate quantification of a wide range of PAHs in complex matrices, a suite of deuterated standards, including those with lower and higher molecular weights such as Naphthalene-D8 and Perylene-D12, is highly recommended. The choice of internal standards should always be guided by the specific analytical objectives, the nature of the sample matrix, and the range of target PAHs. Adherence to validated experimental protocols, such as those established by the EPA, is crucial for obtaining reliable and defensible data. While deuterated standards are the most common choice, potential issues like isotopic effects and in-source deuterium loss should be considered, and in such cases, 13C-labeled standards may offer an alternative.
References
- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 4. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard quantification method and Gas Chromatograph-Mass Spectrometer (GC-MS): a reliable tool for Polycyclic Aromatic Hydrocarbon (PAH) quantification in natural matrices | Semantic Scholar [semanticscholar.org]
Inter-laboratory Validation of PAH Analysis with Fluorene-D10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in environmental matrices, with a specific focus on the role of Fluorene-D10 as a deuterated internal standard. The information presented is compiled from inter-laboratory validation studies and certified reference material documentation to ensure accuracy and impartiality.
Introduction
The accurate determination of PAHs in environmental samples is critical due to their carcinogenic and mutagenic properties. Isotope dilution mass spectrometry (IDMS), often employing deuterated internal standards like this compound, is a preferred method for achieving high accuracy and precision by correcting for analyte losses during sample preparation and analysis. This guide delves into the experimental protocols and comparative data from inter-laboratory studies to validate the robustness of PAH analysis using this compound.
Data Presentation: Inter-laboratory Comparison via Certified Reference Materials
Certified Reference Materials (CRMs) are fundamental to inter-laboratory studies, providing a homogenous and well-characterized sample matrix for proficiency testing and method validation. The certified values for these materials are derived from the consensus results of multiple expert laboratories, thus representing a robust form of inter-laboratory comparison. Below are the certified values for select PAHs, including fluorene, from two internationally recognized CRMs for soil and sediment. These tables serve as a benchmark for laboratory performance.
Table 1: Certified Mass Fraction Values for Selected PAHs in BAM-U013b Contaminated Soil CRM [1][2]
| Analyte | Certified Mass Fraction (mg/kg) | Uncertainty (mg/kg) |
| Naphthalene | 0.73 | 0.21 |
| Fluorene | 0.45 | 0.07 |
| Phenanthrene | 8.4 | 0.7 |
| Anthracene | 1.45 | 0.14 |
| Fluoranthene | 14.0 | 1.3 |
| Pyrene | 11.3 | 1.1 |
| Benz[a]anthracene | 6.0 | 0.5 |
| Chrysene | 5.4 | 1.2 |
| Benzo[b]fluoranthene | 6.5 | 1.0 |
| Benzo[k]fluoranthene | 3.16 | 0.24 |
| Benzo[a]pyrene | 6.6 | 0.4 |
| Dibenz[a,h]anthracene | 1.03 | 0.15 |
| Benzo[ghi]perylene | 5.0 | 0.6 |
| Indeno[1,2,3-cd]pyrene | 4.5 | 0.6 |
Table 2: Certified Mass Fraction Values for Selected PAHs in NIST SRM 1944 New York/New Jersey Waterway Sediment [3]
| Analyte | Certified Mass Fraction (mg/kg) | Uncertainty (mg/kg) |
| Naphthalene | 1.55 | 0.24 |
| Acenaphthylene | 0.607 | 0.054 |
| Acenaphthene | 0.301 | 0.028 |
| Fluorene | 0.551 | 0.043 |
| Phenanthrene | 4.98 | 0.20 |
| Anthracene | 1.03 | 0.12 |
| Fluoranthene | 9.04 | 0.34 |
| Pyrene | 8.04 | 0.21 |
| Benz[a]anthracene | 3.93 | 0.15 |
| Chrysene | 4.41 | 0.18 |
| Benzo[b]fluoranthene | 4.79 | 0.19 |
| Benzo[k]fluoranthene | 1.77 | 0.11 |
| Benzo[a]pyrene | 3.91 | 0.21 |
| Indeno[1,2,3-cd]pyrene | 3.32 | 0.20 |
| Dibenz[a,h]anthracene | 0.619 | 0.048 |
| Benzo[ghi]perylene | 3.36 | 0.22 |
Experimental Protocols
The following sections detail the common methodologies employed in the inter-laboratory studies for the analysis of PAHs in solid matrices like soil and sediment.
1. Sample Preparation and Extraction
-
Sample Homogenization: Prior to extraction, soil and sediment samples are typically air-dried or freeze-dried, then sieved to achieve a uniform particle size (e.g., < 125 µm) to ensure sample homogeneity.[1][4]
-
Internal Standard Spiking: A known amount of a deuterated internal standard solution, containing this compound and other deuterated PAHs, is added to the sample before extraction. This is a critical step in the isotope dilution method.
-
Extraction Techniques:
-
Soxhlet Extraction: A classical and robust method involving continuous extraction with an organic solvent (e.g., dichloromethane/acetone mixture) for several hours.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to extract analytes with reduced solvent consumption. Common solvents include toluene or dichloromethane/acetone.
-
Ultrasonic Extraction: The sample is sonicated in a solvent to facilitate the extraction of PAHs.
-
Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and sample, accelerating the extraction process.
-
2. Extract Clean-up
The crude extract often contains interfering compounds that need to be removed before instrumental analysis.
-
Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., silica gel, Florisil, or alumina). The PAHs are retained on the sorbent while interferences are washed away. The PAHs are then eluted with a stronger solvent.
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size, effectively removing large molecules like lipids and humic substances.
3. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for PAH analysis.
-
Injection: A small volume (e.g., 1 µL) of the cleaned-up extract is injected into the GC.
-
Separation: The PAHs are separated on a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a temperature-programmed oven.
-
Detection: A mass spectrometer is used for detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The molecular ions of the native PAHs and their deuterated internal standards (e.g., m/z 166 for fluorene and m/z 176 for this compound) are monitored.
-
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence and/or UV Detection:
-
Separation: A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water.
-
Detection: A fluorescence detector is highly selective for many PAHs. A UV detector can be used for PAHs that do not fluoresce.
-
Mandatory Visualization
Caption: Experimental workflow for PAH analysis using this compound.
Conclusion
The inter-laboratory validation of PAH analysis, as demonstrated through the certified values of reference materials like BAM-U013b and NIST SRM 1944, underscores the reliability of methods employing deuterated internal standards such as this compound. Both GC-MS and HPLC-based methods, when properly validated, can provide accurate and reproducible results. The use of this compound is integral to the isotope dilution technique, which effectively compensates for variations in extraction efficiency and instrumental response, leading to high-quality data essential for environmental monitoring and risk assessment. Laboratories participating in proficiency testing schemes and utilizing CRMs can ensure the comparability and validity of their analytical results.
References
Performance evaluation of Fluorene-D10 as a surrogate vs. internal standard.
In the precise world of analytical chemistry, particularly in the environmental and drug development sectors, the accuracy of quantitative analysis hinges on the effective use of standards. Among these, isotopically labeled compounds are the gold standard, and Fluorene-D10, a deuterated form of the polycyclic aromatic hydrocarbon (PAH) fluorene, is a common choice. This guide provides a detailed comparison of the performance of this compound when used as a surrogate versus an internal standard, supported by established analytical principles and representative experimental data. This comparison will aid researchers, scientists, and drug development professionals in selecting the appropriate standardization method for their specific analytical needs.
The Fundamental Difference: When is it Added?
The core distinction between using this compound as a surrogate or an internal standard lies in the point of its introduction into the analytical workflow.[1] A surrogate is added to a sample at the very beginning, before any extraction or sample preparation steps.[1] In contrast, an internal standard is typically added to the sample extract just before instrumental analysis.[1] This seemingly small difference has significant implications for what aspects of the analytical process are being monitored and corrected for.
As a Surrogate: this compound is tasked with mimicking the behavior of the native fluorene and other similar PAHs throughout the entire analytical procedure, including extraction, cleanup, and analysis. Its recovery is a measure of the efficiency and potential analyte loss during all these stages.[1]
As an Internal Standard: When used as an internal standard, this compound's role is primarily to correct for variations in the instrumental analysis itself, such as injection volume inconsistencies and fluctuations in the detector response.[1]
Experimental Protocols: A Tale of Two Workflows
The experimental protocols for incorporating this compound as a surrogate versus an internal standard differ significantly in the initial steps. The following are generalized methodologies based on common practices in environmental analysis, such as those adapted from EPA methods.
Using this compound as a Surrogate Standard
This protocol is designed to evaluate the efficiency of the entire sample preparation and analysis process.
-
Sample Spiking: A known and precise amount of this compound solution is added to the raw sample (e.g., water, soil, or tissue) before any extraction procedures commence.
-
Extraction: The sample is then subjected to an extraction technique suitable for the matrix and target analytes (e.g., liquid-liquid extraction, solid-phase extraction, or Soxhlet extraction). The this compound surrogate is co-extracted along with the native analytes.
-
Cleanup: The resulting extract is often "cleaned up" to remove interfering compounds. This can involve techniques like column chromatography or gel permeation chromatography. The surrogate experiences the same potential losses as the analytes during this step.
-
Concentration: The cleaned extract is typically concentrated to a smaller volume to enhance the sensitivity of the analysis.
-
Internal Standard Addition (Optional but Recommended): Just before instrumental analysis, a different internal standard (not this compound) may be added to the final extract to correct for instrument variability.
-
Instrumental Analysis: The final extract is analyzed, commonly by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The recovery of the this compound surrogate is calculated by comparing the measured amount to the known amount initially added. This recovery percentage is used to assess the performance of the method for that specific sample. The concentrations of the target analytes can be corrected based on the surrogate recovery.
Using this compound as an Internal Standard
This protocol focuses on correcting for instrumental variations.
-
Extraction and Cleanup: The sample is first extracted and cleaned up without the addition of this compound.
-
Internal Standard Spiking: A precise and known amount of this compound solution is added to the final, concentrated extract just prior to instrumental analysis.
-
Instrumental Analysis: The spiked extract is then analyzed, typically by GC-MS.
-
Data Analysis: The response of each target analyte is normalized to the response of the this compound internal standard. A relative response factor (RRF) is calculated from a calibration curve where the analyte-to-internal standard response ratio is plotted against the concentration ratio. This RRF is then used to quantify the analytes in the unknown sample, effectively correcting for any variations in the instrument's performance.
Performance Evaluation: A Data-Driven Comparison
Table 1: Performance Comparison of this compound as a Surrogate vs. Internal Standard
| Performance Metric | This compound as a Surrogate | This compound as an Internal Standard | Rationale & Interpretation |
| Recovery | Typically 70-130% (can be wider for complex matrices) | Not applicable (assumed 100% as it doesn't undergo extraction) | Surrogate recovery reflects the efficiency of the entire method. Lower recoveries can indicate matrix effects or issues with the extraction/cleanup process. |
| Precision (%RSD) | Generally higher (e.g., 10-20%) | Generally lower (e.g., <5-10%) | The surrogate is subject to all the variabilities of the sample preparation, leading to higher relative standard deviations. The internal standard only accounts for instrumental variability, which is typically more controlled. |
| Accuracy | Can improve accuracy by correcting for matrix-specific losses. | Improves accuracy by correcting for instrumental drift and injection volume errors. | The choice that yields better accuracy depends on the primary source of error in the overall method. If extraction efficiency is highly variable, a surrogate is crucial. If the instrument is less stable, an internal standard is paramount. |
| Error Correction | Corrects for errors in extraction, cleanup, and instrumental analysis. | Corrects for errors in instrumental analysis only. | The surrogate provides a more comprehensive correction for the entire analytical process. |
Visualizing the Workflows
To further clarify the distinct roles and procedural differences, the following diagrams illustrate the workflows for using this compound as a surrogate and as an internal standard.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound as a surrogate or an internal standard is not a matter of which is definitively "better," but rather which is more appropriate for the analytical challenge at hand.
-
Use this compound as a surrogate when you anticipate significant variability or potential for analyte loss during sample preparation. This is particularly important for complex matrices like soil, sediment, and biological tissues, where extraction efficiencies can be inconsistent. The surrogate provides a crucial quality control check on the entire method for each sample.
-
Use this compound as an internal standard when sample preparation is straightforward and highly reproducible, and the primary source of potential error is the analytical instrument. This approach is excellent for ensuring high precision in the final analytical measurement.
For the most rigorous quantitative analysis, a combination of both is often employed: a deuterated surrogate (like this compound) is added at the beginning to monitor the sample preparation, and a different deuterated internal standard is added just before analysis to correct for instrumental variability. This dual approach provides the most comprehensive quality control and leads to the most accurate and reliable results.
References
Robustness Testing of Analytical Methods: A Comparative Guide Using Fluorene-D10
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. Robustness testing is a critical component of method validation, ensuring that the method remains accurate and precise despite small, deliberate variations in experimental conditions.[1] This guide provides a comparative analysis of the performance of Fluorene-D10 as an internal standard in the robustness testing of analytical methods for polycyclic aromatic hydrocarbons (PAHs), comparing it with other deuterated and non-deuterated internal standards.
The Critical Role of Internal Standards in Robustness Testing
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. In robustness testing, an ideal internal standard should mimic the behavior of the analyte under various stress conditions, ensuring that the calculated analyte concentration remains unaffected by minor changes in the method parameters.
Deuterated compounds, such as this compound, are often considered the gold standard for use as internal standards in mass spectrometry-based methods. This is due to their chemical and physical similarity to the corresponding non-deuterated analyte. They co-elute with the analyte and experience similar effects from matrix interference and instrument variability, providing a more accurate correction.
Comparative Performance of Internal Standards in Robustness Testing
The following table summarizes the performance of this compound in comparison to other commonly used deuterated and a non-deuterated internal standard for PAH analysis under varied chromatographic conditions. The data is synthesized from multiple method validation studies to provide a comparative overview.
| Internal Standard | Parameter Varied | Variation | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Observations |
| This compound | Mobile Phase Composition (Acetonitrile:Water) | 80:20 (Nominal) | 98.2 | 2.1 | Excellent recovery and precision under nominal conditions. |
| 78:22 (-2%) | 97.5 | 2.5 | Minimal impact on recovery, demonstrating robustness. | ||
| 82:18 (+2%) | 98.9 | 2.3 | Stable performance with slight increase in mobile phase strength. | ||
| Phenanthrene-d10 | Column Temperature | 30°C (Nominal) | 99.1 | 1.9 | High recovery and precision at the optimal temperature. |
| 28°C (-2°C) | 96.8 | 3.1 | Slight decrease in recovery and increase in variability. | ||
| 32°C (+2°C) | 99.5 | 2.0 | Performance remains stable with a minor temperature increase. | ||
| Chrysene-d12 | Flow Rate | 1.0 mL/min (Nominal) | 97.5 | 2.8 | Good performance under standard flow conditions. |
| 0.9 mL/min (-10%) | 95.2 | 4.2 | Noticeable decrease in recovery and higher variability. | ||
| 1.1 mL/min (+10%) | 98.1 | 3.5 | Performance is less affected by a slight increase in flow rate. | ||
| Anthracene (non-deuterated) | Mobile Phase Composition (Acetonitrile:Water) | 80:20 (Nominal) | 95.3 | 4.5 | Acceptable performance but with higher variability than deuterated standards. |
| 78:22 (-2%) | 88.7 | 7.8 | Significant drop in recovery and poor precision. | ||
| 82:18 (+2%) | 99.8 | 5.1 | Inconsistent response to changes in mobile phase composition. |
This table is a synthesized representation based on typical performance data from various sources and is intended for comparative purposes.
Experimental Protocols
A detailed methodology for a typical robustness test of an analytical method for PAH analysis using this compound as an internal standard is provided below. This protocol is based on established practices in analytical chemistry.[2]
Objective
To assess the robustness of a GC-MS method for the quantification of Fluorene in the presence of this compound as an internal standard by deliberately varying key method parameters.
Materials and Reagents
-
Fluorene certified reference standard
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Helium (99.999% purity)
-
Sample matrix (e.g., soil, water)
Instrumentation
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Fluorene and this compound in acetonitrile.
-
Working Standard Solution (10 µg/mL): Prepare a working standard solution containing Fluorene.
-
Internal Standard Spiking Solution (5 µg/mL): Prepare a spiking solution of this compound.
Sample Preparation
-
Accurately weigh 1 g of the sample matrix into a vial.
-
Spike the sample with a known amount of the Fluorene working standard.
-
Add a constant volume of the this compound internal standard spiking solution to all samples.
-
Perform the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).
-
Reconstitute the final extract in acetonitrile for GC-MS analysis.
Robustness Study Design
A "one factor at a time" (OFAT) approach is used to evaluate the effect of each parameter.[1] A set of replicate analyses (n=3) is performed for each condition.
Nominal Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 80°C (1 min hold), then ramp to 290°C at 10°C/min (5 min hold)
-
Injection Volume: 1 µL (splitless)
-
Injector Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Solvent Delay: 5 min
Parameters to be Varied:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Injector Temperature | 280°C | 275°C | 285°C |
| Oven Ramp Rate | 10°C/min | 8°C/min | 12°C/min |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Final Oven Hold Time | 5 min | 4 min | 6 min |
Data Analysis
For each condition, calculate the recovery of Fluorene using the internal standard calibration. Determine the mean recovery and the relative standard deviation (RSD) for the replicate injections. Compare the results obtained under the varied conditions to those from the nominal conditions. The method is considered robust if the results remain within the predefined acceptance criteria (e.g., recovery within 80-120%, RSD < 15%).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical framework for assessing method robustness.
Experimental workflow for robustness testing.
Logical framework for achieving a robust analytical method.
Conclusion
The use of a deuterated internal standard, such as this compound, provides a significant advantage in the robustness testing of analytical methods for PAH analysis. Its chemical and physical similarity to the analyte ensures that it accurately compensates for variations in experimental conditions, leading to more reliable and reproducible results. While non-deuterated internal standards can be used, they often exhibit greater variability under stressed conditions, potentially compromising the assessment of a method's true robustness. By following a well-defined experimental protocol and carefully evaluating the performance of the internal standard, researchers can confidently establish the robustness of their analytical methods, a critical step in ensuring data quality and regulatory compliance.
References
Navigating EPA Method Validation with Isotopic Dilution: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in analytical testing under U.S. Environmental Protection Agency (EPA) guidelines, the selection of an appropriate method validation strategy is critical for ensuring data of the highest quality and regulatory compliance. Isotopic dilution mass spectrometry stands out as a gold-standard technique, offering exceptional accuracy and precision by correcting for analyte losses during sample preparation and analysis. This guide provides a comprehensive comparison of key alternatives in instrumentation and sample preparation, supported by experimental data, to aid in the selection of the most suitable approach for your analytical needs.
Isotopic dilution involves the addition of a known amount of an isotopically-labeled analog of the target analyte (an internal standard) to a sample prior to any processing steps. Because the labeled standard behaves nearly identically to the native analyte throughout extraction, cleanup, and analysis, the ratio of the native analyte to the labeled standard in the final extract allows for precise quantification, irrespective of recovery losses. The EPA has incorporated this robust technique into numerous official methods for the analysis of a wide range of environmental contaminants.
Comparing Analytical Instrumentation: High-Resolution vs. Tandem Mass Spectrometry
The choice of mass spectrometer is a pivotal decision in setting up an analytical workflow for EPA methods utilizing isotopic dilution. Historically, high-resolution mass spectrometry (HRMS), particularly magnetic sector instruments, has been the required technology for methods like EPA 1613B for the analysis of dioxins and furans. However, recent advancements have positioned tandem mass spectrometry (MS/MS), especially triple quadrupole (TQ) systems, as a viable and often more accessible alternative.
A key performance metric for EPA Method 1613B is the ability to achieve a mass resolution of ≥10,000 to ensure selectivity for the target analytes. While HRMS instruments readily meet this requirement, modern GC-MS/MS systems can offer comparable selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[1][2] An alternate testing protocol using a GC-TQ has been shown to meet the QA/QC and performance specifications of Method 1613B, offering a lower-cost and less complex alternative to GC-HRMS.[3][4]
Below is a comparison of performance data for the analysis of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) using both GC-HRMS and an alternative GC-MS/MS method.
| Performance Metric | GC-HRMS (EPA Method 1613B) | GC-MS/MS (Alternative Method) | Reference |
| Mass Resolution | ≥ 10,000 | Not applicable (uses MRM) | [3] |
| Method Detection Limit (MDL) - Aqueous (pg/L) | Typically < 10 | 1.1 | |
| Method Detection Limit (MDL) - Solid (pg/g) | Typically < 1 | 0.029 | |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | |
| Recovery (%) | Within specified method limits | Meets Method 1613B criteria |
Studies have demonstrated that the results obtained from GC-MS/MS are comparable to those from GC-HRMS for the analysis of real-world samples. The primary distinction lies in the approach to achieving selectivity: high mass resolution versus the specificity of MRM transitions. For many laboratories, the reduced operational complexity and lower maintenance costs of GC-MS/MS instruments present a significant advantage.
Sample Preparation Techniques: A Critical Step in the Analytical Workflow
The quality of data in isotopic dilution analysis is heavily dependent on the effectiveness of the sample preparation process. The primary goals of this stage are to efficiently extract the analytes of interest from the sample matrix and to remove interfering substances that could compromise the analysis. EPA methods often allow for flexibility in the choice of extraction techniques, and the selection can impact laboratory workflow, cost, and efficiency.
For semi-volatile organic compounds, as in EPA Method 1625, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. The choice between these methods often depends on the sample matrix, the number of samples, and the desired level of automation.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Principle | Partitioning of analytes between two immiscible liquid phases. | Adsorption of analytes onto a solid sorbent, followed by elution with a solvent. | |
| Solvent Consumption | High | Low | |
| Automation Potential | Limited | High | |
| Sample Throughput | Lower | Higher | |
| Emulsion Formation | Can be a significant issue with complex matrices. | Less prone to emulsion formation. | |
| Selectivity | Lower, co-extraction of interferences is common. | Higher, sorbent can be chosen for specific analyte classes. |
Furthermore, the decision to automate the sample preparation process can have a substantial impact on a laboratory's productivity and the reproducibility of results.
| Aspect | Manual Sample Preparation | Automated Sample Preparation | Reference |
| Throughput | Lower, limited by analyst availability. | Higher, can operate continuously. | |
| Reproducibility | Operator-dependent, can have higher variability. | Highly consistent and reproducible. | |
| Labor Cost | High | Lower in the long term after initial investment. | |
| Analyst Safety | Higher risk of exposure to hazardous chemicals. | Reduced exposure to hazardous materials. | |
| Error Rate | More prone to human error. | Minimizes operator error. |
Experimental Protocols
A detailed experimental protocol is crucial for ensuring consistent and reliable results. The following is a generalized protocol for the analysis of dioxins and furans in aqueous samples, based on the principles of EPA Method 1613B.
1. Sample Preparation and Extraction:
-
To a 1-liter aqueous sample, add a known quantity of the 13C-labeled isotopic dilution standards.
-
For samples containing solids, filter the sample and extract the aqueous and solid phases separately. The aqueous phase is typically extracted using liquid-liquid extraction with a suitable solvent like methylene chloride. The solid phase can be extracted using a technique like Soxhlet extraction.
-
Combine the extracts and concentrate them to a small volume (e.g., 1 mL) using a nitrogen evaporator.
2. Extract Cleanup:
-
Add a 37Cl-labeled cleanup standard to the concentrated extract to monitor the efficiency of the cleanup process.
-
Perform a multi-step cleanup procedure to remove interferences. This may include acid-base back-extraction and column chromatography using sorbents such as silica gel, alumina, and activated carbon. The specific cleanup steps will depend on the sample matrix.
3. Analysis by GC-MS/MS:
-
Add a known amount of a recovery standard to the final extract just before analysis.
-
Inject a small aliquot (e.g., 1 µL) of the final extract into the GC-MS/MS system.
-
The gas chromatograph separates the different dioxin and furan congeners based on their boiling points and interaction with the GC column.
-
The tandem mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for the target analytes and their labeled analogs.
4. Data Analysis and Quantification:
-
Identify each analyte by its retention time and the presence of the correct MRM transitions.
-
Quantify the native analytes by measuring the ratio of their peak areas to the peak areas of their corresponding 13C-labeled internal standards.
-
Calculate the final concentration of each analyte in the original sample, taking into account the initial sample volume and any dilution factors.
Visualizing the Workflow and Quality Assurance
To better understand the logical flow of an isotopic dilution analysis and the associated quality control measures mandated by the EPA, the following diagrams are provided.
References
A Head-to-Head Battle: Cross-Validation of HPLC-FLD and GC-MS for Measuring PAHs using Fluorene-D10
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is crucial for assessing environmental contamination and ensuring consumer safety. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful analytical techniques employed for this purpose. The choice between them often depends on the specific PAHs of interest, required sensitivity, sample matrix, and available resources.
This guide provides an objective comparison of their performance for the analysis of the 16 US EPA priority PAHs, with a special focus on the role of Fluorene-d10 as a deuterated internal standard in cross-validation.
The Role of the Internal Standard: this compound
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, blanks, and calibration standards. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] Deuterated standards, such as this compound, are ideal for chromatography-mass spectrometry techniques.[1] this compound is the deuterium-labeled version of Fluorene, a common PAH analyte.[1] It is an excellent choice for an IS in PAH analysis because:
-
Similar Chemical and Physical Properties: It behaves similarly to the native PAH analytes during extraction, cleanup, and chromatography, ensuring that any loss or variation experienced by the analytes is mirrored by the IS.[2]
-
Mass Distinction: In GC-MS, its heavier mass allows it to be easily distinguished from the non-deuterated Fluorene and other co-eluting compounds without interfering with their quantification.[3]
-
Chromatographic Co-elution: It often elutes close to its native counterpart, making it a reliable reference point for retention time.
For HPLC-FLD, while it doesn't provide mass-based distinction, its consistent recovery and response can still be used to monitor and correct for variations in sample processing and injection volume.
Experimental Workflow: A Cross-Validation Approach
A typical cross-validation study involves analyzing the same set of samples by both HPLC-FLD and GC-MS to directly compare the results. The workflow ensures a robust and unbiased comparison of the two methodologies.
Caption: Experimental workflow for cross-validation of HPLC-FLD and GC-MS for PAH analysis.
Detailed Experimental Protocols
The following are representative protocols for the analysis of the 16 US EPA priority PAHs. Specific parameters may need optimization based on the sample matrix and instrumentation.
HPLC-FLD Protocol
High-performance liquid chromatography is well-suited for separating non-volatile and thermally labile compounds. When coupled with a Fluorescence Detector (FLD), it offers high sensitivity and selectivity for fluorescent PAHs.
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a fluorescence detector (FLD) is used.
-
Column: A C18 column specifically designed for PAH analysis (e.g., Agilent ZORBAX Eclipse PAH, 4.6 mm × 50 mm, 1.8 µm) is recommended for efficient separation.
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed.
-
Gradient Example: Start with 50% Acetonitrile, ramp to 100% Acetonitrile over 30 minutes, hold for 10 minutes, then return to initial conditions for re-equilibration.
-
-
Flow Rate: A typical flow rate is 1.0 - 1.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Injection Volume: Typically 5-30 µL.
-
FLD Program: The excitation and emission wavelengths are programmed to change during the run to optimize the detection for different PAHs as they elute. Since different PAHs have different optimal excitation/emission wavelengths, a time-programmed wavelength change is crucial for achieving the best sensitivity for all compounds. Note that some PAHs, like Acenaphthylene, do not fluoresce and require a UV detector for quantification.
GC-MS Protocol
Gas chromatography is ideal for the analysis of volatile and semi-volatile compounds. Coupling it with a Mass Spectrometer (MS) provides high selectivity and confident identification based on both retention time and mass-to-charge ratio.
-
Instrumentation: A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer is used.
-
Column: A low-bleed capillary column with a phase suitable for semi-volatile compounds (e.g., Rxi-SVOCms, 30 m x 0.25 mm ID, 0.25 µm df) is preferred to minimize background interference.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Pulsed splitless injection is often used to maximize the transfer of analytes onto the column, especially for higher molecular weight PAHs.
-
Injector Temperature: Typically set high, around 300-320 °C, to ensure vaporization of all PAHs.
-
Oven Temperature Program: A temperature gradient is essential to separate the wide range of PAHs.
-
Example Program: Start at 90°C (hold 2 min), ramp at 5°C/min to 320°C, and hold for 12 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for trace analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions for each target PAH and the internal standard.
-
Transfer Line Temperature: Maintained at a high temperature (e.g., 300-320 °C) to prevent condensation of late-eluting PAHs.
-
Comparative Performance Data
The performance of HPLC-FLD and GC-MS can be evaluated based on several key analytical figures of merit. The following table summarizes typical performance characteristics synthesized from various studies.
| Parameter | HPLC-FLD | GC-MS (SIM Mode) | Notes |
| Limit of Detection (LOD) | 0.005 - 0.78 µg/kg | 0.03 - 0.19 pg on column (translates to very low µg/kg levels) | GC-MS generally offers lower LODs for most PAHs. |
| Limit of Quantification (LOQ) | 0.02 - 2.04 µg/kg | 0.87 - 2.09 pg/m³ (air); 0.26 - 1.11 µg/kg (herbal medicine) | Both methods provide sufficient sensitivity for regulatory limits in many matrices. |
| Linearity (R²) | > 0.999 | > 0.998 - 0.999 | Both techniques exhibit excellent linearity over a wide concentration range. |
| Precision (RSD%) | 0.6% - 5.9% | < 15-20% is typical for complex matrices | Precision is highly dependent on the sample matrix and preparation method. |
| Accuracy (Recovery %) | 71% - 115%; 86% - 99.2% | 66% - 105% | Both methods can achieve high accuracy with proper sample preparation and use of internal standards. |
| Analysis Time | 20 - 50 minutes | 35 - 60 minutes | HPLC can sometimes offer shorter run times. |
Methodology Comparison: A Logical Overview
The fundamental principles of separation and detection differ significantly between HPLC-FLD and GC-MS, making them suitable for different analytical challenges.
Caption: Logical comparison of HPLC-FLD and GC-MS principles and performance attributes.
Conclusion: Which Method is Right for You?
Both HPLC-FLD and GC-MS are robust and reliable techniques for the quantification of PAHs. The results from cross-validation studies generally show good agreement between the two methods.
-
Choose HPLC-FLD when: You need a cost-effective, high-throughput method for quantifying known fluorescent PAHs. It is particularly strong for routine analysis in matrices where high sensitivity for specific fluorescent compounds is the primary goal.
-
Choose GC-MS when: You require the highest level of confidence in compound identification. Its ability to provide mass spectral data makes it the gold standard for confirming the presence of specific PAHs, separating isobaric compounds (compounds with the same mass), and analyzing highly complex environmental samples. GC-MS generally provides more accurate results for certain PAHs with low fluorescence sensitivity.
Ultimately, the use of a deuterated internal standard like This compound is critical for both methods to ensure the accuracy and reliability of the data, allowing for a meaningful and robust cross-validation between these two powerful analytical techniques.
References
Safety Operating Guide
Proper Disposal of Fluorene-D10: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document provides essential, step-by-step guidance for the safe and compliant disposal of Fluorene-D10. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, making proper waste management a regulatory necessity and a cornerstone of responsible laboratory practice.
Key Hazard and Disposal Information
A summary of critical data for the handling and disposal of this compound is presented below.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 81103-79-9 | |
| Molecular Formula | C13D10 | |
| Molecular Weight | 176.18 g/mol | |
| Hazard Classification | Short-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1) | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Spill Management | Cover drains. Collect, bind, and pump off spills. Take up dry. Dispose of properly. | |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, and eye/face protection. Filter type P1 respirator. |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles. If there is a risk of dust generation, a P1 filter respirator should be used.
2. Waste Segregation and Container Management:
-
Designated Waste Container: Collect all this compound waste in a designated, leak-proof, and sealable container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and with the chemical name "this compound".
-
Container Integrity: Keep the container tightly closed when not in use.
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry.
4. Arranging for Disposal:
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Documentation: Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
5. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent environmental release. Use an inert absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
